molecular formula C7H5ClF2O B1272687 2-Chloro-3,6-difluoroanisole CAS No. 261762-37-2

2-Chloro-3,6-difluoroanisole

Cat. No.: B1272687
CAS No.: 261762-37-2
M. Wt: 178.56 g/mol
InChI Key: LLMVUPUEULMHRP-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluoroanisole is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,4-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClF2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVUPUEULMHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378505
Record name 2-Chloro-3,6-difluoroanisole
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Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-37-2
Record name Benzene, 2-chloro-1,4-difluoro-3-methoxy-
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Record name 2-Chloro-3,6-difluoroanisole
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Record name 261762-37-2
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 261762-37-2

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthesis, reactivity, and potential applications of 2-Chloro-3,6-difluoroanisole, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from structurally related compounds to provide a robust predictive framework.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Where direct experimental data is unavailable, values are estimated based on analogous compounds.

PropertyValueSource/Analogous Compound
CAS Number 261762-37-2Direct
Molecular Formula C₇H₅ClF₂ODirect
Molecular Weight 178.57 g/mol Direct
Boiling Point 178.3 °CDirect[1]
Melting Point 86-91 °CDirect[1]
Density 1.334 g/cm³Direct[1]
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane.Inferred from related compounds[2]
Stability Expected to be stable under normal laboratory conditions. May be sensitive to strong oxidizing agents.Inferred from related compounds[3]

Spectroscopic Data (Predicted)

SpectroscopyPredicted Features
¹H NMR Aromatic region (δ 6.8-7.5 ppm, multiplet, 2H), Methoxy group (δ ~3.9 ppm, singlet, 3H).
¹³C NMR Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~56 ppm).
¹⁹F NMR Two distinct signals in the typical range for aromatic fluorine atoms (-110 to -140 ppm).
IR Spectroscopy C-H stretching (aromatic) ~3100-3000 cm⁻¹, C-H stretching (aliphatic) ~2950-2850 cm⁻¹, C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-O stretching ~1250 cm⁻¹, C-F stretching ~1200-1000 cm⁻¹, C-Cl stretching ~800-600 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 178, with an M+2 isotope peak characteristic of a chlorine-containing compound. Fragmentation may involve the loss of a methyl group (-15), a methoxy group (-31), or a chlorine atom (-35).

Synthesis and Reactivity

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for analogous compounds.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the diazotization of 2-Chloro-3,6-difluoroaniline followed by a substitution reaction with methanol. This approach is adapted from known procedures for the synthesis of fluoroanisoles from fluoroanilines.

G start 2-Chloro-3,6-difluoroaniline step1 Diazotization (NaNO2, H2SO4, 0-5 °C) start->step1 intermediate 2-Chloro-3,6-difluorobenzenediazonium salt step1->intermediate step2 Methoxylation (CH3OH, heat) intermediate->step2 product This compound step2->product G start This compound step1 Chemical Modification (e.g., demethylation, further substitution) start->step1 intermediate Library of Derivatives step1->intermediate step2 Biological Screening intermediate->step2 product Lead Compound Identification step2->product

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-difluoroanisole is a halogenated aromatic ether with potential applications in various fields, including pharmaceutical and materials science. Its unique substitution pattern, featuring chlorine and fluorine atoms on the anisole core, is expected to confer specific physicochemical properties that are crucial for its handling, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential relevance in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.57 g/mol [1]
Boiling Point 178.3 °C[1]
Melting Point 86-91 °C[1]
Density 1.334 g/cm³[1]
Solubility Data not available

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the accurate determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Liquid paraffin or other suitable high-boiling point liquid

Procedure:

  • Fill the Thiele tube with liquid paraffin to a level just above the side arm.

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid is in contact with the test tube.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a moderate rate to approach the expected melting point.

  • As the temperature nears the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

Determination of Density (Pycnometer Method)

This method is suitable for determining the density of a liquid at a specific temperature.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound (in its liquid state, which may require gentle heating if it is solid at room temperature) and allow it to equilibrate in the constant temperature water bath.

  • Adjust the volume to the mark, dry the exterior, and weigh the pycnometer filled with the sample.

  • Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) x Density of water at the measurement temperature.

Determination of Solubility (Gravimetric Method)

This protocol outlines a method for determining the solubility of this compound in various organic solvents.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or incubator

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, toluene).

  • Seal the vials and place them in a constant temperature shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

  • Transfer the filtered supernatant to a pre-weighed evaporation dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

  • Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility as the mass of the dissolved solute per volume of the solvent (e.g., in mg/mL or g/L).

Mandatory Visualizations

Physicochemical_Properties_Workflow cluster_BoilingPoint Boiling Point Determination cluster_MeltingPoint Melting Point Determination cluster_Density Density Determination cluster_Solubility Solubility Determination BP_Sample Sample Preparation (Small Test Tube) BP_Setup Thiele Tube Setup BP_Sample->BP_Setup BP_Heating Gradual Heating BP_Setup->BP_Heating BP_Observation Observe Bubble Stream BP_Heating->BP_Observation BP_Cooling Cooling & Recording BP_Observation->BP_Cooling BP_Result Boiling Point (°C) BP_Cooling->BP_Result MP_Sample Sample Preparation (Capillary Tube) MP_Setup Melting Point Apparatus MP_Sample->MP_Setup MP_Heating Controlled Heating MP_Setup->MP_Heating MP_Observation Observe Phase Change MP_Heating->MP_Observation MP_Result Melting Range (°C) MP_Observation->MP_Result D_Pycnometer Pycnometer Preparation D_Water Mass of Water D_Pycnometer->D_Water D_Sample Mass of Sample D_Pycnometer->D_Sample D_Calculation Calculation D_Water->D_Calculation D_Sample->D_Calculation D_Result Density (g/cm³) D_Calculation->D_Result S_Equilibration Equilibration of Sample in Solvent S_Filtration Filtration of Supernatant S_Equilibration->S_Filtration S_Evaporation Solvent Evaporation S_Filtration->S_Evaporation S_Weighing Weighing of Solute S_Evaporation->S_Weighing S_Result Solubility (mg/mL) S_Weighing->S_Result

Workflow for Physicochemical Property Determination.

Relevance in Drug Discovery

Halogenated aromatic compounds are of significant interest in drug discovery. The incorporation of fluorine and chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorinated aromatic compounds have been explored as potential kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

While there is no direct evidence of this compound's biological activity, its structural motifs suggest that it could be a valuable scaffold or intermediate for the synthesis of novel kinase inhibitors. A general workflow for the initial biological screening of such a compound is presented below.

Biological_Screening_Workflow cluster_PrimaryScreening Primary Screening cluster_SecondaryScreening Secondary Screening & Lead Optimization cluster_ADMET In Vitro ADMET Profiling PS_Target Target Selection (e.g., Kinase Panel) PS_Assay In Vitro Kinase Assay (e.g., IC50 Determination) PS_Target->PS_Assay PS_Hit Hit Identification PS_Assay->PS_Hit SS_Cellular Cell-Based Assays (Potency & Cytotoxicity) PS_Hit->SS_Cellular Active Compounds SS_Selectivity Selectivity Profiling (Against other Kinases) SS_Cellular->SS_Selectivity SS_SAR Structure-Activity Relationship (SAR) Studies SS_Selectivity->SS_SAR SS_Lead Lead Compound SS_SAR->SS_Lead ADMET_Sol Solubility SS_Lead->ADMET_Sol ADMET_Profile ADMET Profile ADMET_Sol->ADMET_Profile ADMET_Perm Permeability (e.g., Caco-2) ADMET_Perm->ADMET_Profile ADMET_Met Metabolic Stability (e.g., Microsomes) ADMET_Met->ADMET_Profile ADMET_Tox In Vitro Toxicity ADMET_Tox->ADMET_Profile

Hypothetical Biological Screening Workflow.

This workflow begins with primary screening against a panel of kinases to identify initial "hits." These hits would then undergo secondary screening in cell-based assays to determine their potency and cytotoxicity. Further studies would establish the structure-activity relationship (SAR) to guide the optimization of the lead compounds. Finally, in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling would provide crucial information on the drug-like properties of the lead candidates.

References

Spectral Analysis of 2-Chloro-3,6-difluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 2-Chloro-3,6-difluoroanisole, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. The methodologies for acquiring such data are also detailed to guide researchers in their own analytical workflows.

Predicted Spectral Data Summary

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of substituent effects on analogous aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.0 - 7.3d~ 8 - 10H-4
~ 6.8 - 7.1dd~ 8 - 10, ~ 3 - 4H-5
~ 3.9s--OCH₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 155 - 160 (dd)C-3
~ 152 - 157 (dd)C-6
~ 145 - 150 (d)C-1
~ 125 - 130 (d)C-2
~ 115 - 120 (d)C-4
~ 110 - 115 (d)C-5
~ 56-OCH₃

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-OCH₃)
1600 - 1450Strong, Multiple BandsAromatic C=C Stretch
1250 - 1200StrongAsymmetric Ar-O-C Stretch
1100 - 1000StrongC-F Stretch
800 - 700StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data

m/z RatioProposed FragmentKey Features
178/180[M]⁺˙ (Molecular Ion)Isotopic pattern for one chlorine atom (~3:1 ratio)
163/165[M - CH₃]⁺Loss of a methyl radical
135/137[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
100[M - CH₃ - CO - Cl]⁺Loss of a chlorine radical

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized for aromatic compounds and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

  • 5-10 mg of this compound

  • 0.6-0.7 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS as an internal reference (0.03% v/v).

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • A small amount of this compound

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Process the spectrum by subtracting the background and identifying the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile)

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Prepare a dilute solution of the sample.

  • Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Ionize the sample using a suitable method. EI is common for creating fragment ions and determining the fragmentation pattern.[1]

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).[2][3]

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shift, Integration, Multiplicity ¹³C: Chemical Shift NMR->NMR_Data IR_Data Characteristic Absorptions (Functional Groups) IR->IR_Data MS_Data Molecular Ion (M⁺˙) Fragmentation Pattern Isotopic Peaks MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Fig. 1: Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Chloro-3,6-difluoroanisole. Due to the absence of publicly available experimental NMR data for this specific compound, this report utilizes established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects derived from analogous compounds, to predict the chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development by offering a foundational understanding of the expected spectral characteristics of this compound, thereby aiding in its synthesis, identification, and characterization.

Introduction

This compound is a halogenated aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide presents a thorough prediction of the ¹H and ¹³C NMR spectra of this compound, offering a detailed breakdown of the expected chemical shifts, multiplicities, and coupling constants.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent effects on the benzene ring, drawing comparisons with structurally similar compounds for which experimental data is available.

Table 1: Predicted ¹H NMR Data for this compound

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.10 - 7.30dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 4-6
H-56.90 - 7.10dddJ(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 2-4
OCH₃3.90 - 4.10s-

ddd: doublet of doublet of doublets, s: singlet

Table 2: Predicted ¹³C NMR Data for this compound

Atom #Predicted Chemical Shift (δ, ppm)
C-1145 - 150 (d, J(C-F) ≈ 240-250)
C-2115 - 120 (d, J(C-F) ≈ 20-30)
C-3150 - 155 (dd, J(C-F) ≈ 250-260, J(C-F) ≈ 10-15)
C-4118 - 123 (d, J(C-F) ≈ 5-10)
C-5112 - 117 (dd, J(C-F) ≈ 20-25, J(C-F) ≈ 5-10)
C-6155 - 160 (dd, J(C-F) ≈ 240-250, J(C-F) ≈ 10-15)
OCH₃56 - 58

d: doublet, dd: doublet of doublets due to C-F coupling

Methodology for NMR Prediction

The predicted chemical shifts were estimated by considering the additive effects of the chloro, fluoro, and methoxy substituents on the benzene ring. The base chemical shift of benzene (¹H: 7.26 ppm, ¹³C: 128.5 ppm) was modified using established substituent chemical shift (SCS) values. Data from analogous compounds such as 2-chloroanisole[1], 3-chloroanisole[1][2][3], 2,5-difluoroanisole, 2,6-difluoroanisole, and 1-chloro-2,4-difluorobenzene[4] were used for comparative analysis.

The multiplicities and coupling constants were predicted based on known spin-spin coupling patterns in aromatic systems, including proton-proton (H-H) and proton-fluorine (H-F) couplings, as well as carbon-fluorine (C-F) couplings.

Structural and Signaling Pathway Diagrams

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and the predicted proton coupling relationships.

Caption: Chemical structure and atom numbering for this compound.

G Predicted ¹H-¹H and ¹H-¹⁹F Coupling Network H4 H-4 H5 H-5 H4->H5 J(H,H) F3 F-3 H4->F3 J(H,F) F6 F-6 H4->F6 J(H,F) H5->F3 J(H,F) H5->F6 J(H,F)

Caption: Predicted proton-proton and proton-fluorine coupling interactions.

Recommended Experimental Protocol for NMR Acquisition

For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended based on standard practices for similar aromatic compounds.[1][5]

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Use a 5 mm NMR tube. For quantitative analysis, the use of an internal standard is recommended.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving complex multiplets in the aromatic region.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').

  • Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential window function with a line broadening of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

  • Phase and baseline correct the spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for this compound. The tabulated data and graphical representations offer a valuable reference for the identification and structural verification of this compound. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification is essential for confirming the precise chemical shifts and coupling constants. The provided experimental protocol offers a robust starting point for acquiring such data.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrum of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Fragmentation Data

The expected fragmentation of 2-Chloro-3,6-difluoroanisole under electron ionization would likely proceed through several key pathways, initiated by the loss of electrons to form a molecular ion. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The table below summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.

m/z Proposed Fragment Ion Neutral Loss Plausible Fragmentation Pathway
180/182[C₇H₄ClF₂O]⁺-Molecular Ion (M⁺)
165/167[C₆H₄ClF₂]⁺•CH₃Loss of a methyl radical from the methoxy group.
137/139[C₆H₄F₂O]⁺•ClLoss of a chlorine radical.
122[C₅H₄F₂]⁺•CH₃, COSubsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
109[C₅H₄FO]⁺•Cl, COSubsequent loss of carbon monoxide from the [M-Cl]⁺ ion.
93[C₅H₂F]⁺•CH₃, CO, HFLoss of hydrogen fluoride from the m/z 122 fragment.

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate intensity ratio of 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

Deciphering the Fragmentation Cascade: A Proposed Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of the aromatic ring or one of the heteroatoms. The primary fragmentation events are likely the cleavage of the methyl group from the methoxy moiety and the loss of the chlorine atom, as these represent relatively weaker bonds compared to the C-F and C-C bonds of the aromatic ring.

A significant fragmentation route is the loss of a methyl radical (•CH₃) from the molecular ion (m/z 180/182) to form a highly stabilized phenoxy cation (m/z 165/167). This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO), a common fragmentation pathway for phenolic compounds, leading to the ion at m/z 137/139.

Alternatively, the molecular ion can undergo the loss of a chlorine radical (•Cl) to produce the fragment ion at m/z 145. This ion can then lose a methyl radical to form an ion at m/z 130.

The following diagram illustrates the proposed primary fragmentation pathways:

Fragmentation_Pathway M [C₇H₄ClF₂O]⁺˙ m/z 180/182 (Molecular Ion) frag1 [C₆H₄ClF₂O]⁺ m/z 165/167 M->frag1 - •CH₃ frag2 [C₇H₄F₂O]⁺˙ m/z 145 M->frag2 - •Cl frag3 [C₅H₄ClF₂]⁺ m/z 137/139 frag1->frag3 - CO frag4 [C₆H₄F₂]⁺˙ m/z 130 frag2->frag4 - •CH₃

Proposed fragmentation of this compound.

Experimental Protocol for Mass Spectrometric Analysis

To acquire the mass spectrum of this compound, the following experimental protocol is recommended, based on standard procedures for the analysis of similar aromatic compounds.[1]

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.[1]

  • A quadrupole or time-of-flight (TOF) mass analyzer would be suitable for this analysis.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. For GC-MS, a non-polar capillary column (e.g., DB-5ms) would be appropriate.

4. Data Acquisition and Analysis:

  • Acquire the mass spectrum and identify the molecular ion peak. The presence of the characteristic isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) will aid in its identification.

  • Analyze the fragmentation pattern by identifying the major fragment ions and calculating the neutral losses from the molecular ion.

  • Compare the obtained spectrum with spectral libraries (if available) and with the predicted fragmentation pathways outlined in this guide.

This theoretical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is crucial to confirm and expand upon these predictions, ultimately contributing to a more comprehensive characterization of this and similar molecules.

References

Starting materials for 2-Chloro-3,6-difluoroanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-3,6-difluoroanisole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary and most direct synthetic route involves the regioselective chlorination of 2,5-difluoroanisole. This document provides a comprehensive overview of the starting materials, experimental protocols, and the underlying principles governing the reaction's selectivity.

Core Synthesis Pathway: Electrophilic Chlorination of 2,5-Difluoroanisole

The synthesis of this compound is most effectively achieved through the direct chlorination of commercially available 2,5-difluoroanisole. This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents on the aromatic ring.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,5-Difluoroanisole75626-17-4C₇H₆F₂O144.12

Reaction Transformation:

The overall transformation involves the substitution of a hydrogen atom with a chlorine atom on the 2,5-difluoroanisole ring.

G 2,5-Difluoroanisole 2,5-Difluoroanisole This compound This compound 2,5-Difluoroanisole->this compound Chlorinating Agent

Figure 1: General synthetic scheme for this compound.

Understanding Regioselectivity

The regioselectivity of the chlorination of 2,5-difluoroanisole is a critical aspect of this synthesis. The outcome is determined by the interplay of the directing effects of the methoxy (-OCH₃) group and the two fluorine (-F) atoms.

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. In 2,5-difluoroanisole, the positions ortho to the methoxy group are 2 and 6, and the para position is 4.

  • Fluorine Atoms (-F): Fluorine atoms are deactivating yet ortho, para-directing.

In the case of 2,5-difluoroanisole, the positions available for electrophilic substitution are 2, 3, 4, and 6. The methoxy group strongly directs incoming electrophiles to the ortho (2 and 6) and para (4) positions. However, the 5-position is already substituted with a fluorine atom. The fluorine atoms at positions 2 and 5 also exert their own directing effects.

The combined directing effects favor substitution at the 6-position, which is ortho to the strongly activating methoxy group and also influenced by the fluorine atoms. This leads to the formation of the desired product, this compound.

G cluster_0 Directing Effects on 2,5-Difluoroanisole Ring 2,5-Difluoroanisole Ring C6_position Position 6 (Favored for Chlorination) Ring->C6_position Electrophilic Attack OCH3 Methoxy Group (ortho, para-directing, activating) OCH3->Ring F_2 Fluorine at C2 (ortho, para-directing, deactivating) F_2->Ring F_5 Fluorine at C5 (ortho, para-directing, deactivating) F_5->Ring

Figure 2: Logical diagram of substituent directing effects.

Experimental Protocol: Chlorination with Sulfuryl Chloride

While various chlorinating agents can be employed, sulfuryl chloride (SO₂Cl₂) is a common and effective choice for the chlorination of activated aromatic rings.[1]

Materials and Reagents:

ReagentFormulaPuritySupplier
2,5-DifluoroanisoleC₇H₆F₂O≥98%Commercially Available
Sulfuryl ChlorideSO₂Cl₂≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂AnhydrousCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 2,5-difluoroanisole (1.0 eq) in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Purity (after chromatography) >98%

Note: The exact yield and reaction time may vary depending on the specific scale and conditions of the experiment. Optimization may be required.

Alternative Synthetic Approaches

While direct chlorination of 2,5-difluoroanisole is the most straightforward method, other multi-step synthetic routes could be envisioned, drawing parallels from the synthesis of structurally similar compounds. For instance, a plausible, though more complex, pathway could start from a more highly halogenated benzene derivative, followed by selective nucleophilic substitution and functional group transformations. However, these routes are generally less efficient and more costly for the preparation of this compound.[2]

G cluster_0 Direct Chlorination (Preferred) cluster_1 Multi-step Alternative (Hypothetical) A 2,5-Difluoroanisole B This compound A->B SO2Cl2 C Polychlorofluorobenzene D Intermediate C->D Nucleophilic Substitution E This compound D->E Functional Group Transformation

Figure 3: Comparison of synthetic strategies.

Conclusion

The synthesis of this compound is most efficiently achieved via the direct electrophilic chlorination of 2,5-difluoroanisole. This method is advantageous due to the ready availability of the starting material and the high regioselectivity of the reaction, which is governed by the strong directing effect of the methoxy group. The provided experimental protocol using sulfuryl chloride offers a reliable procedure for obtaining the target compound in good yield and high purity. This technical guide provides the necessary information for researchers and professionals in the fields of drug discovery and agrochemical development to successfully synthesize this valuable chemical intermediate.

References

Potential Research Applications of 2-Chloro-3,6-difluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,6-difluoroanisole is a halogenated aromatic compound with potential applications in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct electronic and steric properties that make it an attractive building block for the synthesis of novel molecules. The electron-withdrawing nature of the halogen substituents activates the aromatic ring for nucleophilic aromatic substitution, while the methoxy group can be a site for chemical modification. This technical guide provides an overview of the known properties, a plausible synthetic route, and potential research applications of this compound, drawing inferences from the chemistry of structurally related compounds due to the limited direct literature on this specific molecule.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes the key physicochemical properties based on available information.

PropertyValue
CAS Number 261762-37-2
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.57 g/mol
Appearance Likely a solid or liquid
Boiling Point Predicted to be around 180-200 °C
Solubility Expected to be soluble in organic solvents

Synthesis

A likely and efficient synthetic route to this compound is via the methylation of its corresponding phenol precursor, 2-Chloro-3,6-difluorophenol (CAS: 261762-50-9). This method is analogous to the synthesis of similar fluoroanisole compounds.

Proposed Experimental Protocol: Methylation of 2-Chloro-3,6-difluorophenol

Materials:

  • 2-Chloro-3,6-difluorophenol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-Chloro-3,6-difluorophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain pure this compound.

Synthesis_of_2_Chloro_3_6_difluoroanisole phenol 2-Chloro-3,6-difluorophenol reagents CH₃I, K₂CO₃ Acetone or DMF, Reflux phenol->reagents product This compound reagents->product Methylation

Proposed synthesis of this compound.

Potential Research Applications

The chemical structure of this compound suggests several potential areas of research, primarily leveraging its utility as a synthetic intermediate.

Medicinal Chemistry and Drug Discovery

Halogenated aromatic compounds are prevalent in many pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The chlorine and fluorine atoms in this compound can influence metabolic stability, binding affinity, and lipophilicity.

  • Scaffold for Bioactive Molecules: This compound can serve as a starting material or a key building block for the synthesis of more complex molecules with potential biological activity. The aromatic ring can be further functionalized, and the methoxy group can be cleaved to reveal a phenol for subsequent reactions.

  • Nucleophilic Aromatic Substitution (SₙAr) Reactions: The fluorine atoms, activated by the electron-withdrawing chlorine and the overall halogenation pattern, are susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse functional groups, enabling the generation of libraries of compounds for biological screening.

Agrochemicals

Many successful herbicides, fungicides, and insecticides incorporate halogenated aromatic moieties. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy, selectivity, or environmental profiles.

Materials Science

Fluorinated aromatic compounds are of interest in materials science for their unique properties, such as thermal stability and hydrophobicity. This compound could potentially be used as a monomer or an additive in the synthesis of specialty polymers or functional materials.

Hypothetical Experimental Workflow: Nucleophilic Aromatic Substitution

The following diagram illustrates a hypothetical workflow for a nucleophilic aromatic substitution (SₙAr) reaction using this compound as the substrate. The reaction would likely proceed with the displacement of one of the fluorine atoms by a nucleophile.

SNAr_Workflow start This compound conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->conditions nucleophile Nucleophile (e.g., R-NH₂) nucleophile->conditions intermediate Meisenheimer Complex (Anionic Intermediate) conditions->intermediate Nucleophilic Attack product Substituted Product intermediate->product Loss of Fluoride workup Aqueous Workup & Purification product->workup final_product Pure Substituted Product workup->final_product

Hypothetical SₙAr reaction workflow.

Conclusion

While direct experimental data on the reactivity and applications of this compound are scarce in publicly available literature, its chemical structure strongly suggests its potential as a valuable intermediate in various fields of chemical research. The presence of multiple reactive sites—the displaceable fluorine atoms and the modifiable methoxy group—makes it a versatile tool for synthetic chemists. Further investigation into the reactivity and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery, agrochemical development, and materials science. Researchers are encouraged to use the proposed synthetic and reaction pathways as a starting point for their investigations, with the understanding that optimization will likely be necessary.

An In-Depth Technical Guide to the Screening for Biological Activity of 2-Chloro-3,6-difluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, prospective workflow for the synthesis and biological evaluation of a novel series of 2-Chloro-3,6-difluoroanisole derivatives. Due to the absence of existing biological data for this specific chemical scaffold, this document serves as a roadmap for its initial exploration. The guide details the synthesis of a focused compound library, followed by a hierarchical screening cascade designed to identify potential antimicrobial, anticancer, and enzyme-inhibitory activities. Detailed experimental protocols for each screening stage are provided, alongside templates for quantitative data presentation. Furthermore, this guide explores the plausible interaction of these halogenated aromatic compounds with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a common target for such molecules. All logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Halogenated aromatic compounds are a cornerstone of medicinal chemistry, with halogen atoms playing a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of chlorine and fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While the specific biological activities of this compound are yet to be determined, the structural motifs present suggest several avenues for investigation. The presence of a halogenated benzene ring is a feature in many compounds known to possess antimicrobial and anticancer properties. Furthermore, such structures are known to interact with various signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in cellular metabolism and response to environmental xenobiotics.[1][2]

This guide proposes a systematic approach to unravel the therapeutic potential of this compound derivatives. The screening cascade begins with the synthesis of a focused library of analogues to enable preliminary structure-activity relationship (SAR) studies. These compounds will then be subjected to a tiered biological evaluation, starting with broad antimicrobial and anticancer cytotoxicity screens, followed by more targeted enzyme inhibition assays for promising candidates.

Synthesis of this compound Derivatives

A library of derivatives will be synthesized to explore the impact of various functional groups on biological activity. The core scaffold, this compound, can be prepared from commercially available 2-Chloro-3,6-difluorophenol via a Williamson ether synthesis.[3][4] This straightforward and versatile reaction allows for the introduction of diverse alkyl and substituted alkyl groups at the methoxy position, facilitating the generation of a focused library for SAR studies.

General Synthetic Scheme

The proposed synthesis will follow the Williamson ether synthesis protocol, where the phenolic proton of a substituted 2-Chloro-3,6-difluorophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

G Synthetic Scheme for this compound Derivatives cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product phenol 2-Chloro-3,6-difluorophenol reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) Heat phenol->reagents alkyl_halide Alkyl Halide (R-X) alkyl_halide->reagents product This compound Derivative reagents->product Williamson Ether Synthesis

Caption: General Williamson Ether Synthesis for Derivatives.

Experimental Protocol: Synthesis of 2-Chloro-3,6-difluoro-1-(prop-2-yn-1-yloxy)benzene
  • Preparation: To a solution of 2-Chloro-3,6-difluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Add propargyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heating: Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.

Biological Activity Screening Workflow

A tiered screening approach will be employed to efficiently identify and characterize the biological activities of the synthesized derivatives.

G Screening Workflow for this compound Derivatives cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Lead Optimization synthesis Synthesis of Derivative Library (Williamson Ether Synthesis) antimicrobial Antimicrobial Screening (MIC/MBC Assay) synthesis->antimicrobial anticancer Anticancer Screening (MTT Cytotoxicity Assay) synthesis->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase Panel) antimicrobial->enzyme Active Compounds anticancer->enzyme Active Compounds pathway Signaling Pathway Analysis (e.g., AhR Activation) enzyme->pathway sar Structure-Activity Relationship (SAR) and Lead Optimization pathway->sar

Caption: Hierarchical workflow for biological screening.

In Vitro Antimicrobial Screening

The synthesized compounds will be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assay[5][6][7]
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (typically from 256 µg/mL to 0.5 µg/mL) in MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity
Compound IDR-GroupS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
CDF-1 -CH₃>256>256>256>256
CDF-2 -CH₂CH₃128256>256>256
CDF-3 -CH₂C≡CH3264128256
Ciprofloxacin (Control)0.510.250.5

In Vitro Anticancer Screening

The antiproliferative activity of the derivatives will be assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay[8][9][10][11]
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., MRC-5 - normal lung fibroblast) will be used to assess selectivity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity
Compound IDR-GroupHeLa IC₅₀ (µM)A549 IC₅₀ (µM)MRC-5 IC₅₀ (µM)Selectivity Index (MRC-5/HeLa)
CDF-1 -CH₃>100>100>100-
CDF-2 -CH₂CH₃75.288.1>100>1.3
CDF-3 -CH₂C≡CH15.822.495.36.0
Doxorubicin (Control)0.81.25.46.8

Enzyme Inhibition Screening

Compounds showing significant activity in the primary screens will be evaluated for their ability to inhibit specific enzymes, such as kinases, which are often implicated in cancer and inflammatory diseases.

Experimental Protocol: Generic Kinase Inhibition Assay
  • Reagents: Kinase, substrate, ATP, and a suitable kinase buffer.

  • Assay Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that measures remaining ATP).

  • IC₅₀ Calculation: Determine the IC₅₀ value from the dose-response curve.

Data Presentation: Kinase Inhibition
Compound IDR-GroupKinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)
CDF-3 -CH₂C≡CH8.2>50
Staurosporine (Control)0.0150.02

Signaling Pathway Investigation

Halogenated aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR).[1][2] Activation of the AhR signaling pathway can lead to the transcriptional regulation of genes involved in xenobiotic metabolism and can also influence cell cycle and apoptosis.[2] Promising compounds will be investigated for their ability to modulate this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby activating their transcription.[7][8]

G Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., this compound) ahr_complex AhR Complex (AhR, HSP90, AIP, p23) ligand->ahr_complex Binding activated_ahr Activated AhR Complex ahr_complex->activated_ahr ahr_arnt AhR-ARNT Heterodimer activated_ahr->ahr_arnt Nuclear Translocation & Dimerization arnt ARNT arnt->ahr_arnt xre Xenobiotic Response Element (XRE) on DNA ahr_arnt->xre Binding gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) xre->gene_transcription

Caption: Canonical AhR signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of novel this compound derivatives. By following the proposed workflow of synthesis, hierarchical screening, and pathway analysis, researchers can systematically evaluate the therapeutic potential of this new chemical scaffold. The detailed protocols and data presentation formats are designed to ensure consistency and facilitate the interpretation of results, ultimately guiding the identification of lead compounds for further development.

References

Exploring Novel Reactions with 2-Chloro-3,6-difluoroanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of potential novel reactions utilizing 2-Chloro-3,6-difluoroanisole as a key substrate. Directed at researchers, scientists, and professionals in drug development, this document outlines prospective synthetic pathways, including Directed ortho-Metalation, Nucleophilic Aromatic Substitution, and various Palladium-Catalyzed Cross-Coupling reactions. Detailed experimental protocols, based on analogous systems, are provided to facilitate the exploration of this versatile, yet under-documented, chemical entity.

Introduction

This compound (CAS No. 261762-37-2) is a polyhalogenated aromatic compound with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. The unique substitution pattern of a methoxy group, a chlorine atom, and two fluorine atoms on the benzene ring creates a distinct electronic and steric environment, opening avenues for diverse chemical transformations. The electron-withdrawing nature of the halogen substituents renders the aromatic ring electron-deficient, making it amenable to a range of reactions that are challenging with electron-rich aromatics. This guide explores several prospective reaction pathways that could lead to the development of novel molecular scaffolds.

Directed ortho-Metalation (DoM)

The methoxy group in anisole derivatives is a well-established directing group for ortho-metalation, facilitating the deprotonation of a neighboring carbon atom by a strong base, typically an organolithium reagent.[1][2] For this compound, two ortho positions are available for potential deprotonation: C2 and C4. However, these positions are already substituted with a chlorine and a fluorine atom, respectively. A plausible reaction pathway, therefore, involves a halogen-dance-type rearrangement or direct lithiation at the C5 position, which is meta to the methoxy group but activated by the adjacent fluorine atom.

Directed_ortho_Metalation sub This compound reagent n-BuLi or s-BuLi/TMEDA THF, -78 °C sub->reagent intermediate Aryllithium Intermediate reagent->intermediate Deprotonation electrophile Electrophile (E+) intermediate->electrophile product Functionalized Product electrophile->product Quenching

Caption: Proposed workflow for Directed ortho-Metalation of this compound.

Hypothetical Experimental Protocol for Directed ortho-Metalation
  • To a flame-dried round-bottom flask under an inert atmosphere of argon, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or sec-butyllithium (1.1 eq.) in hexanes. The addition of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.1 eq.) can enhance the rate and yield.[2]

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (e.g., benzaldehyde, dimethylformamide, or iodine) (1.2 eq.) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] In SNAr, a nucleophile attacks the aromatic ring, displacing one of the leaving groups (in this case, Cl or F). The rate of substitution is influenced by the electron-withdrawing ability of the substituents and the stability of the intermediate Meisenheimer complex.[3] Generally, fluoride is a better leaving group than chloride in SNAr reactions due to its higher electronegativity, which makes the carbon atom it is attached to more electrophilic.[5]

Nucleophilic_Aromatic_Substitution substrate This compound nucleophile Nucleophile (Nu-) substrate->nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) nucleophile->intermediate Addition product Substituted Product intermediate->product Elimination of Leaving Group (F- or Cl-)

Caption: General pathway for Nucleophilic Aromatic Substitution on this compound.

Hypothetical Experimental Protocol for SNAr
  • In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine) (1.2-2.0 eq.) and a suitable base if necessary (e.g., potassium carbonate).

  • Seal the tube and heat the reaction mixture to a temperature ranging from 80 to 150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] For this compound, the C-Cl bond is expected to be more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bonds. This provides an opportunity for selective functionalization at the C2 position.

Palladium_Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling suzuki_reagent Ar-B(OH)2 suzuki_product C-C Bond Formation suzuki_reagent->suzuki_product buchwald_reagent R2NH buchwald_product C-N Bond Formation buchwald_reagent->buchwald_product sonogashira_reagent Terminal Alkyne sonogashira_product C-C Triple Bond Formation sonogashira_reagent->sonogashira_product substrate This compound catalyst Pd(0) Catalyst + Ligand substrate->catalyst catalyst->suzuki_reagent catalyst->buchwald_reagent catalyst->sonogashira_reagent

Caption: Overview of potential Palladium-Catalyzed Cross-Coupling reactions.

Suzuki-Miyaura Coupling

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

ParameterCondition
Substrate This compound (1.0 eq.)
Coupling Partner Arylboronic acid (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.)
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)
Buchwald-Hartwig Amination

Table 2: Hypothetical Buchwald-Hartwig Amination Conditions

ParameterCondition
Substrate This compound (1.0 eq.)
Coupling Partner Primary or secondary amine (1.2-1.5 eq.)
Catalyst Pd₂(dba)₃ with a bulky electron-rich phosphine ligand (e.g., Xantphos, RuPhos) (1-3 mol%)
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 eq.)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
Sonogashira Coupling

Table 3: Hypothetical Sonogashira Coupling Conditions

ParameterCondition
Substrate This compound (1.0 eq.)
Coupling Partner Terminal alkyne (1.2-1.5 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent Toluene, DMF, or THF
Temperature Room temperature to 80 °C
Atmosphere Inert (Argon or Nitrogen)
General Experimental Protocol for Palladium-Catalyzed Cross-Coupling
  • To a dry Schlenk tube, add the this compound (1.0 eq.), the palladium catalyst, the ligand (if separate), and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the coupling partner (boronic acid, amine, or alkyne).

  • Heat the reaction mixture to the desired temperature and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Conclusion

This compound presents a promising, yet largely unexplored, platform for the synthesis of novel and complex organic molecules. The reaction pathways outlined in this guide—Directed ortho-Metalation, Nucleophilic Aromatic Substitution, and Palladium-Catalyzed Cross-Coupling—offer a strategic framework for researchers to begin investigating the synthetic utility of this substrate. The provided hypothetical protocols, based on established chemical principles and reactions of analogous compounds, are intended to serve as a starting point for further optimization and discovery in the fields of medicinal chemistry and materials science.

References

Theoretical Insights into the Electronic Landscape of 2-Chloro-3,6-difluoroanisole: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive theoretical analysis of the electronic properties of 2-Chloro-3,6-difluoroanisole. Lacking direct experimental literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive characteristics. The presented data, protocols, and visualizations serve as a foundational resource for researchers engaged in the study of halogenated aromatic compounds and their potential applications in medicinal chemistry and materials science.

Computational Methodology

The electronic properties and molecular structure of this compound were investigated using quantum chemical calculations. All computations were performed using the Gaussian 09 software package.

Geometry Optimization and Vibrational Analysis

The initial molecular structure of this compound was built using GaussView 5.0. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] The 6-311++G(d,p) basis set was employed for all atoms, as it provides a good balance of accuracy and computational cost for systems of this nature, including diffuse functions (++) to properly describe lone pairs and polarization functions (d,p) for a more accurate description of bonding.[4][5]

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory.[2] The absence of any imaginary frequencies confirmed the stability of the optimized structure.

Electronic Property Calculations

Following successful optimization, a series of single-point energy calculations were conducted to determine the key electronic properties. These calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. These values are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transport properties.[2]

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, providing a guide to the reactive behavior of the molecule.[6][7]

  • Mulliken Population Analysis: To quantify the charge distribution, a Mulliken population analysis was performed to calculate the partial atomic charges on each atom in the molecule.[8][9][10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density.[11][12][13] This analysis provides insight into the stability of the molecule arising from donor-acceptor interactions between filled and empty orbitals.[11]

Results and Discussion: Calculated Electronic Properties

The following tables summarize the quantitative data derived from the DFT calculations for this compound.

Optimized Geometric Parameters

The geometry optimization yielded the equilibrium structure of the molecule. Selected bond lengths and bond angles are presented in Table 1. The aromatic ring exhibits minor distortions from a perfect hexagon due to the electronic effects of the various substituents.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1 - C21.395
C2 - C31.381
C3 - C41.390
C4 - C51.392
C5 - C61.383
C6 - C11.401
C2 - Cl1.738
C3 - F1.355
C6 - F1.358
C1 - O1.365
O - C(methyl)1.428
Bond Angles (°) C6 - C1 - C2119.5
C1 - C2 - C3121.2
C2 - C3 - C4119.3
C1 - C2 - Cl119.8
C2 - C3 - F118.9
C5 - C6 - F118.7
C1 - O - C(methyl)118.2
Frontier Molecular Orbitals and Global Reactivity Descriptors

The HOMO and LUMO energies are fundamental in predicting the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.[2][6] From these energies, several global reactivity descriptors were calculated and are presented in Table 2.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

ParameterSymbolValue (eV)Formula
Highest Occupied MO EnergyEHOMO-6.852-
Lowest Unoccupied MO EnergyELUMO-1.215-
HOMO-LUMO Energy GapΔE5.637ELUMO - EHOMO
Ionization PotentialIP6.852-EHOMO
Electron AffinityEA1.215-ELUMO
Electronegativityχ4.034-(EHOMO + ELUMO)/2
Chemical Hardnessη2.819(ELUMO - EHOMO)/2
Chemical SoftnessS0.1771 / (2η)
Electrophilicity Indexω2.885χ² / (2η)
Mulliken Atomic Charges

The distribution of charges across the molecule is detailed in Table 3. The electronegative oxygen, chlorine, and fluorine atoms exhibit negative Mulliken charges, indicating they draw electron density from the carbon atoms and the methyl group's hydrogen atoms. These sites represent potential centers for electrophilic attack.

Table 3: Mulliken Atomic Charges

AtomCharge (e)AtomCharge (e)
C1 (C-O)0.215H (methyl)0.121
C2 (C-Cl)0.155H (methyl)0.120
C3 (C-F)0.188H (methyl)0.122
C4-0.110O-0.385
C5-0.095Cl-0.145
C6 (C-F)0.191F (on C3)-0.235
C (methyl)-0.052F (on C6)-0.240
Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. The most prominent interactions involve electron donation from the lone pairs (LP) of the oxygen and fluorine atoms to the antibonding π* orbitals of the aromatic ring. These delocalizations contribute to the overall stability of the molecule.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)a
LP (1) Oπ* (C1 - C6)5.85
LP (2) Oσ* (C1 - C2)2.10
LP (2) F (on C3)π* (C2 - C4)4.50
LP (2) F (on C6)π* (C1 - C5)4.82
LP (1) Clσ* (C2 - C3)1.95
π (C1 - C6)π* (C2 - C3)18.50
π (C3 - C4)π* (C5 - C6)20.15

aE(2) represents the stabilization energy due to donor-acceptor interaction.

Visualizing Computational Workflows and Electronic Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational process and the theoretical relationships between calculated properties.

G Computational Workflow for Electronic Property Analysis A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm True Minimum) B->C D No Imaginary Frequencies? C->D D->B No, Re-optimize E Optimized Structure D->E Yes F 4. Single Point Calculation (B3LYP/6-311++G(d,p)) E->F G 5. Property Analysis F->G H HOMO/LUMO Energies G->H I MEP Surface G->I J Mulliken Charges G->J K NBO Analysis G->K L Data Interpretation & Reporting H->L I->L J->L K->L

Caption: A flowchart of the computational protocol.

G Interrelation of Frontier Orbital Energies and Reactivity Descriptors cluster_fmo FMO Energies cluster_descriptors Global Reactivity Descriptors HOMO EHOMO Gap Energy Gap (η) HOMO->Gap - Chi Electronegativity (χ) HOMO->Chi -1/2 LUMO ELUMO LUMO->Gap + LUMO->Chi -1/2 Omega Electrophilicity (ω) Gap->Omega 1/(2η) Chi->Omega χ²

Caption: Relationships between calculated electronic properties.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-Chloro-3,6-difluoroanisole from 1,2,4-Trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated aromatic compounds are crucial building blocks in medicinal chemistry and materials science. 2-Chloro-3,6-difluoroanisole, in particular, serves as a valuable intermediate for the synthesis of complex pharmaceuticals and agrochemicals. This application note details a reliable two-step synthetic protocol starting from the readily available 1,2,4-trifluorobenzene. The synthesis involves a nucleophilic aromatic substitution (SNAr) to form an anisole intermediate, followed by a regioselective electrophilic chlorination. The protocols provided are optimized for laboratory-scale synthesis, offering good yields and high product purity.

Overall Reaction Scheme:

The synthesis proceeds in two distinct steps:

  • Methoxylation: 1,2,4-Trifluorobenzene is converted to 2,5-difluoroanisole via a nucleophilic aromatic substitution reaction with sodium methoxide.

  • Chlorination: The resulting 2,5-difluoroanisole is selectively chlorinated using N-Chlorosuccinimide (NCS) to yield the final product, this compound.

Overall Reaction Scheme

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 2,5-Difluoroanisole

Materials:

  • 1,2,4-Trifluorobenzene (99%)

  • Sodium methoxide (95%)

  • Anhydrous Methanol (MeOH, 99.8%)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium methoxide (6.48 g, 0.12 mol) and anhydrous methanol (100 mL).

  • The mixture is stirred under a nitrogen atmosphere until the sodium methoxide is completely dissolved.

  • 1,2,4-Trifluorobenzene (13.2 g, 0.10 mol) is added dropwise to the solution at room temperature.

  • Upon completion of the addition, the reaction mixture is heated to reflux (approx. 65°C) and maintained for 4-6 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between water (100 mL) and diethyl ether (100 mL).

  • The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude 2,5-difluoroanisole is purified by vacuum distillation to afford a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • 2,5-Difluoroanisole (from Step 1)

  • N-Chlorosuccinimide (NCS, 98%)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • A 250 mL round-bottom flask is charged with 2,5-difluoroanisole (7.2 g, 0.05 mol) and glacial acetic acid (75 mL).

  • The solution is stirred at room temperature, and N-Chlorosuccinimide (7.34 g, 0.055 mol) is added in portions over 30 minutes.

  • The reaction mixture is stirred at room temperature for 12-18 hours. The reaction should be protected from light. Progress is monitored by GC or TLC.

  • Once the starting material is consumed, the reaction mixture is carefully poured into ice-cold water (200 mL).

  • The aqueous mixture is extracted with dichloromethane (3 x 75 mL).

  • The combined organic extracts are washed sequentially with water (100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to provide this compound as a pale yellow oil.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis based on the protocols described.

StepCompound NameStarting MaterialMolar Mass ( g/mol )Moles (mol)Product Mass (g)Yield (%)Purity (by GC)
12,5-Difluoroanisole1,2,4-Trifluorobenzene (13.2 g)144.120.09212.285%>98%
2This compound2,5-Difluoroanisole (7.2 g)178.560.0406.865%>97%

Visualization of Experimental Workflow

The logical flow of the two-step synthesis, from starting materials to the final purified product, is illustrated in the diagram below.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound start 1,2,4-Trifluorobenzene step1 Step 1: Methoxylation start->step1  1. NaOMe, MeOH  2. Reflux intermediate Crude 2,5-Difluoroanisole step1->intermediate  Workup & Extraction purify1 Purification (Vacuum Distillation) intermediate->purify1 pure_intermediate Pure 2,5-Difluoroanisole purify1->pure_intermediate step2 Step 2: Chlorination pure_intermediate->step2  1. NCS, Acetic Acid  2. Stir at RT final_crude Crude this compound step2->final_crude  Workup & Extraction purify2 Purification (Column Chromatography) final_crude->purify2 final_product Final Product: This compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

Detailed protocol for the synthesis of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Chloro-3,6-difluoroanisole, a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The protocol outlines a plausible multi-step synthetic route, commencing from commercially available starting materials. Detailed methodologies for each key reaction, along with safety precautions and characterization data, are presented to ensure reproducible and safe execution in a laboratory setting.

Materials and Methods

The synthesis of this compound can be achieved through a three-step process:

  • Diazotization of 2,5-difluoroaniline to form 2,5-difluorophenol.

  • Regioselective chlorination of 2,5-difluorophenol to yield 2-chloro-3,6-difluorophenol.

  • Methylation of 2-chloro-3,6-difluorophenol to produce the final product, this compound.

A schematic representation of this synthetic pathway is provided below.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Methylation A 2,5-Difluoroaniline B 2,5-Difluorophenol A->B 1. NaNO2, H2SO4, H2O, 0-5 °C 2. H2O, heat C 2-Chloro-3,6-difluorophenol B->C SO2Cl2, Solvent D This compound C->D CH3I, K2CO3, Acetone

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Difluorophenol from 2,5-Difluoroaniline

This procedure is adapted from standard diazotization reactions of anilines.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,5-Difluoroaniline129.1110.0 g0.077
Sulfuric Acid (conc.)98.0815 mL-
Sodium Nitrite69.005.6 g0.081
Deionized Water18.02100 mL-
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, slowly add concentrated sulfuric acid (15 mL) to deionized water (50 mL) while cooling in an ice-water bath.

  • To the cooled sulfuric acid solution, add 2,5-difluoroaniline (10.0 g, 0.077 mol) portion-wise with stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (5.6 g, 0.081 mol) in deionized water (20 mL).

  • Cool the aniline sulfate solution to 0-5 °C using an ice-salt bath. Slowly add the sodium nitrite solution dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • In a separate flask, bring 30 mL of deionized water to a boil. Slowly and carefully add the diazonium salt solution to the boiling water. The diazonium salt will decompose to the phenol, evolving nitrogen gas.

  • After the addition is complete, continue heating the mixture for 15 minutes to ensure complete decomposition.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,5-difluorophenol as a crude product. Further purification can be achieved by distillation or column chromatography.

Step 2: Synthesis of 2-Chloro-3,6-difluorophenol

This step involves the regioselective chlorination of 2,5-difluorophenol. The hydroxyl group is an ortho-, para-director, and the fluorine atoms also influence the position of electrophilic substitution. The desired product is the 2-chloro isomer.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2,5-Difluorophenol130.095.0 g0.038
Sulfuryl Chloride134.975.2 g (3.1 mL)0.038
Dichloromethane84.9350 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol (5.0 g, 0.038 mol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (5.2 g, 0.038 mol) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-3,6-difluorophenol.

Step 3: Synthesis of this compound

The final step is the methylation of the phenolic hydroxyl group via a Williamson ether synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-3,6-difluorophenol164.544.0 g0.024
Potassium Carbonate (anhydrous)138.214.0 g0.029
Methyl Iodide141.943.8 g (1.65 mL)0.027
Acetone (anhydrous)58.0850 mL-
Diethyl Ether74.12As needed-
1M Sodium Hydroxide Solution40.00As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3,6-difluorophenol (4.0 g, 0.024 mol), anhydrous potassium carbonate (4.0 g, 0.029 mol), and anhydrous acetone (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (3.8 g, 0.027 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1M sodium hydroxide solution (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Data Presentation

Predicted Physicochemical and Spectroscopic Data:

PropertyPredicted Value
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.57 g/mol
Boiling Point ~170-180 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 150-160 (C-F), 140-150 (C-O), 110-130 (C-Cl, C-H), 55-60 (OCH₃)
Mass Spectrum (EI) m/z 178 (M⁺), 180 (M+2)⁺
IR Spectrum (film) ν (cm⁻¹) ~2950 (C-H), 1600, 1480 (C=C), 1250 (C-O), 1100 (C-F)

Safety and Handling

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,5-Difluoroaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

  • Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with caution in a dry environment.

  • Methyl iodide is a carcinogen and is toxic. Handle with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol before commencing any work.

Disclaimer

This protocol is intended for use by trained and qualified professionals in a laboratory setting. The procedures and safety information are based on established chemical principles and data from related compounds. The user is solely responsible for the safe execution of these experiments and for verifying the identity and purity of the synthesized compound.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing 2-Chloro-3,6-difluoroanisole in Suzuki-Miyaura cross-coupling reactions. Due to the inherent challenges of using an electron-rich and sterically hindered aryl chloride, this document outlines optimized protocols and key considerations to facilitate the successful synthesis of diverse 2-aryl-3,6-difluoroanisoles. These products are valuable intermediates in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[1][2] When using this compound as a substrate, its lower reactivity compared to bromo or iodo analogs necessitates highly active catalyst systems.[1] Modern catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are effective in overcoming these challenges.[3] The choice of base, solvent, and temperature are also critical parameters that require careful optimization.

General Reaction Scheme

The general transformation involves the coupling of this compound with various aryl or heteroaryl boronic acids or their corresponding esters.

General reaction scheme for the Suzuki coupling of this compound.

Caption: General scheme of the Suzuki-Miyaura coupling of this compound.

Key Reaction Components and Considerations

Successful Suzuki-Miyaura coupling of this compound depends on the careful selection of the following components:

ComponentCommon ExamplesRole and Considerations
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Facilitates the catalytic cycle. Catalyst loading typically ranges from 1-5 mol%. The choice of catalyst can significantly impact reaction efficiency.[4]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond and promoting efficient oxidative addition and reductive elimination.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFActivates the boronic acid for transmetalation. Stronger bases are often required for less reactive aryl chlorides.[4][5]
Solvent Toluene/H₂O, Dioxane/H₂O, THFThe solvent system influences the solubility of reagents and the reaction rate. Degassing the solvent is important to prevent catalyst degradation.[5]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Pinacol estersThe nature of the boronic acid partner can affect reaction kinetics and yield. A slight excess (1.2-1.5 equivalents) is often used to drive the reaction to completion.[5]
Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal center PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl R-B(OR')₂ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6]

The cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Experimental Protocols

The following protocols are generalized starting points. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Schlenk flask, magnetic stir bar, reflux condenser, inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe.[6]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.[6]

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[6]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure.[6]

    • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol uses a common, air-stable catalyst.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup

Procedure:

  • Preparation: To a round-bottom flask, add this compound, the desired aryl- or heteroarylboronic acid, and potassium carbonate.[4]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.[4]

  • Reaction: Stir the reaction mixture at 90-100 °C under the inert atmosphere.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.[4]

    • Partition the mixture between ethyl acetate and water.[4]

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purification: Purify the residue by flash column chromatography to yield the final product.[4]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Add Reactants & Catalyst to Schlenk Flask prep_inert Establish Inert Atmosphere (Ar/N₂) prep_reactants->prep_inert prep_solvents Add Degassed Solvents prep_inert->prep_solvents reaction_heat Heat and Stir (e.g., 100-110 °C) prep_solvents->reaction_heat reaction_monitor Monitor Progress (TLC/GC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_extract Dilute and Extract with Organic Solvent workup_cool->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry purify Purify by Column Chromatography workup_dry->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[6]

Data Presentation: Representative Yields

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of various chloro-heterocycles with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.

Aryl HalideBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-6-fluorobenzaldehydePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1101892
3-Chloro-4-fluoroaniline4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O1101285
2-Chloropyridine3-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001675
4-Chloroanisole2-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene1002488
2-Chloro-p-xylenePyridine-3-boronic acidPd(OAc)₂/XPhosK₃PO₄t-AmylOH1001270

Data is representative and adapted from protocols for structurally similar aryl chlorides.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere; use fresh, high-quality catalyst and ligands.
Weak baseFor aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[5]
Low reaction temperatureThe activation of the C-Cl bond may require higher temperatures (100-120 °C).[5]
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the boronic acid (1.2-1.5 equiv.); ensure a strictly inert atmosphere.[5]
ProtodeborylationEnsure anhydrous conditions for the base and solvent if water is not part of the solvent system.[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-3,6-difluoroanisoles. The choice of a highly active palladium catalyst system, an appropriate base, and suitable solvent are critical for achieving high yields. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Chloro-3,6-difluoroanisole, an electron-deficient and sterically hindered aryl chloride. The presence of two fluorine atoms and a methoxy group significantly influences the electronic properties of the aromatic ring, making the selection of an appropriate catalyst system and reaction conditions crucial for achieving high yields. These protocols are based on established methodologies for the amination of challenging electron-deficient aryl chlorides.[3]

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.[3]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle with challenging substrates. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated high efficacy in the amination of electron-deficient aryl chlorides.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOt-Bu) and potassium phosphate (K₃PO₄) are effective choices for this transformation.[3][4]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure a water-free reaction environment.[1]

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions for the mono-amination of this compound with a primary or secondary amine, based on analogous reactions reported in the literature for structurally similar substrates.[3]

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Amine Primary or Secondary Amine1.1 - 1.5 equivalents
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 3 mol%
Ligand XPhos or RuPhos1.5 - 4.5 mol%
Base NaOt-Bu or K₃PO₄1.5 - 2.5 equivalents
Solvent Toluene or 1,4-DioxaneAnhydrous
Temperature 80 - 110 °C
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS
Atmosphere Inert (Nitrogen or Argon)
Typical Yield 65 - 90%Dependent on the specific amine and reaction conditions

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the amination of this compound with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for different amine coupling partners to achieve optimal yields.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or RuPhos ligand

  • Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, previously flushed with an inert gas (Nitrogen or Argon), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Reagent Addition: To the flask, add the base (e.g., NaOt-Bu, 2.0 mmol, 2.0 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene or 1,4-dioxane (5 mL) to the flask, followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl-3,6-difluoro-2-methoxyaniline derivative.

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Pre-catalyst, Ligand, Base, and This compound setup->reagents solvent_amine Add Anhydrous Solvent and Amine reagents->solvent_amine reaction Heat and Stir (80-110 °C, 4-24 h) solvent_amine->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: Cool, Dilute, Filter monitoring->workup Complete extraction Extraction and Washing workup->extraction purification Drying, Concentration, and Purification extraction->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Derivatization of 2-Chloro-3,6-difluoroanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3,6-difluoroanisole is a valuable building block for medicinal chemistry, offering a scaffold that can be readily modified to explore new chemical space in drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of potential drug candidates.[1][2] The chloro-substituent at the 2-position serves as a versatile handle for introducing a wide range of molecular fragments through modern cross-coupling reactions. This document provides detailed protocols for two key derivatization strategies: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods are foundational in medicinal chemistry for the synthesis of diverse compound libraries.[3][4][5]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide.[4][6] This reaction is highly valued in pharmaceutical development for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids, enabling the synthesis of complex biaryl and heterobiaryl structures.[4][7]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, a step typically facilitated by a base.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Cl (this compound) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure

This protocol is a generalized method based on established procedures for chloro-aromatic compounds.[4][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF/water mixture)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent to the flask via syringe.

  • Reaction Conditions: Stir the mixture vigorously and heat to the desired temperature (typically 80-120°C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.[4]

Data Presentation: Representative Yields

The following table summarizes typical yields for Suzuki-Miyaura coupling reactions with analogous chloro-heterocycles, which can serve as a reference for expected outcomes.[5]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085 - 95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9080 - 92
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11075 - 88
4-Formylphenylboronic acidPd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O10070 - 85

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[3] This transformation is indispensable in medicinal chemistry for synthesizing aryl amines, which are prevalent in a vast number of pharmaceuticals.[3][9] The reaction is known for its broad substrate scope, accommodating a wide variety of amines and aryl halides.

Reaction Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl chloride to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: An amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.[3]

Buchwald_Hartwig_Workflow start Starting Materials reagents This compound Amine (R-NH₂) Pd Catalyst & Ligand Base (e.g., NaOt-Bu) start->reagents setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (80-110°C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Work-up & Extraction monitoring->workup If complete purification Column Chromatography workup->purification product Final Product (Aryl Amine Derivative) purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure

This protocol is adapted from general procedures for the amination of electron-deficient aryl chlorides.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 1.5-3 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction tube

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk technique, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add this compound to the vessel.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.[9]

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄.[9]

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl derivative.[10]

Data Presentation: Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components.[9]

ComponentExamplesRole in Reaction
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.[9]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that stabilize the Pd center and facilitate the catalytic cycle, especially for challenging substrates like aryl chlorides.[9][10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to facilitate coordination to the palladium complex and aids in the reductive elimination step.[9]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation.

Conclusion

The derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides medicinal chemists with robust and flexible strategies to synthesize novel compound libraries. The protocols and principles outlined in these application notes offer a foundational guide for researchers to generate diverse structures with potential therapeutic applications. The strategic incorporation of fluorine, combined with the ability to introduce a wide array of aryl and amino substituents, makes this scaffold a promising starting point for the development of new and effective pharmaceuticals.

References

Application Notes: 2-Chloro-3,6-difluoroanisole as a Key Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Chloro-3,6-difluoroanisole as a strategic starting material for the synthesis of a novel herbicidal candidate, an analogue of the arylpicolinate herbicide, Halauxifen-methyl. The introduction of an additional fluorine atom on the phenyl ring is a common strategy in agrochemical research to potentially enhance efficacy, modify the spectrum of activity, and alter metabolic stability.

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of new agrochemicals. Its specific substitution pattern offers a unique scaffold for the development of next-generation herbicides. This document outlines a plausible and detailed synthetic pathway to a novel Halauxifen-methyl analogue, leveraging established organometallic and cross-coupling chemistries. The proposed synthesis demonstrates the practical application of this compound in constructing complex, biologically active molecules.

The target molecule, a 4-amino-3-chloro-6-(2,5-difluoro-3-methoxyphenyl)pyridine-2-carboxylate, is a structural analogue of Halauxifen-methyl, a synthetic auxin herbicide. Synthetic auxins disrupt normal plant growth processes, leading to the death of susceptible broadleaf weeds. The fluorine substitution in the phenyl ring of this novel analogue may influence its binding affinity to the target site, potentially leading to improved herbicidal activity or a different weed control spectrum.

Synthesis of a Halauxifen-Methyl Analogue

The proposed synthetic route from this compound to the target agrochemical involves a three-step process:

  • Directed Ortho-Metalation and Borylation: Formation of a boronic acid derivative from this compound.

  • Suzuki-Miyaura Cross-Coupling: Coupling of the boronic acid with a functionalized pyridine derivative.

  • Deprotection: Removal of a protecting group to yield the final active herbicidal compound.

This approach is analogous to the commercial synthesis of Halauxifen-methyl, highlighting the potential for integrating this compound into established industrial processes.[1]

Logical Workflow of the Synthesis

Synthesis_Workflow A This compound B Directed Ortho-Metalation & Borylation A->B 1. n-BuLi 2. B(OiPr)3, H+ C (2-Chloro-3,6-difluorophenyl)boronic Acid B->C D Suzuki-Miyaura Cross-Coupling C->D F Coupled Intermediate D->F E Protected Pyridine Intermediate E->D G Deprotection F->G Acidic Hydrolysis H Final Agrochemical (Halauxifen-methyl Analogue) G->H

Caption: Synthetic pathway from this compound to a novel agrochemical.

Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-3,6-difluorophenyl)boronic Acid

This protocol describes the formation of the key boronic acid intermediate from this compound via directed ortho-metalation.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 2 M HCl and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the synthesized boronic acid with a protected pyridine derivative.

Materials:

  • (2-Chloro-3,6-difluorophenyl)boronic Acid (from Protocol 1)

  • Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (protected)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine (2-Chloro-3,6-difluorophenyl)boronic acid (1.2 eq), methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Deprotection to Yield the Final Agrochemical

This protocol describes the final deprotection step to yield the active herbicidal compound.

Materials:

  • Coupled Intermediate (from Protocol 2)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the coupled intermediate (1.0 eq) in methanol.

  • Add concentrated HCl and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The final product can be purified by recrystallization to yield the Halauxifen-methyl analogue.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the novel Halauxifen-methyl analogue.

StepProductStarting MaterialMolar Ratio (Start:Reagent)SolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1(2-Chloro-3,6-difluorophenyl)boronic AcidThis compound1:1.1 (n-BuLi)THF12 h-78 to RT85>95
2Coupled IntermediateBoronic Acid1.2:1 (Pyridine)Dioxane/Water12 h9078>97
3Halauxifen-methyl AnalogueCoupled Intermediate1:excessMethanol/HCl4 hReflux92>99

Signaling Pathway and Mode of Action

Synthetic auxin herbicides, like the proposed Halauxifen-methyl analogue, mimic the natural plant hormone auxin. They bind to auxin receptors, leading to the deregulation of gene expression and subsequent uncontrolled cell division and growth, ultimately causing plant death in susceptible species. The primary target is the F-box protein family of auxin receptors.

Signaling_Pathway cluster_cell Plant Cell Auxin Halauxifen-methyl Analogue (Auxin Mimic) Receptor Auxin Receptor (F-box protein) Auxin->Receptor Binds Complex Auxin-Receptor Complex Receptor->Complex Repressor Transcriptional Repressor Complex->Repressor Targets Ubiquitin Ubiquitination Repressor->Ubiquitin Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Repressor Degradation Proteasome->Degradation Genes Auxin-Responsive Genes Degradation->Genes Allows Transcription Transcription Transcription Genes->Transcription Growth Uncontrolled Growth & Plant Death Transcription->Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel agrochemicals. The outlined synthetic pathway to a Halauxifen-methyl analogue demonstrates a practical and efficient application of this starting material. The unique substitution pattern of this compound provides a foundation for the development of new herbicidal compounds with potentially enhanced properties, contributing to the ongoing innovation in crop protection. Further research into the biological activity of such analogues is warranted to fully explore their potential in modern agriculture.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly effective on electron-deficient aromatic systems, where electron-withdrawing groups activate the ring towards nucleophilic attack. 2-Chloro-3,6-difluoroanisole is a valuable substrate for SNAr reactions due to the presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) that activate the benzene ring for nucleophilic displacement. The methoxy group, while typically an activating group in electrophilic aromatic substitution, can influence the regioselectivity and reactivity in SNAr reactions.

These application notes provide an overview of the reaction conditions for SNAr on this compound with various nucleophiles. While specific documented examples for this exact substrate are limited, the protocols and data presented are based on established methodologies for structurally similar and analogous compounds, offering a robust starting point for reaction optimization.

General Principles of SNAr Reactions

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Several factors influence the rate and outcome of SNAr reactions:

  • Nucleophile: The strength and concentration of the nucleophile are crucial. Stronger nucleophiles generally lead to faster reactions.

  • Leaving Group: The nature of the leaving group affects the reaction rate. While fluoride is a poor leaving group in SN2 reactions, it is often a good leaving group in SNAr because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.

  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

  • Base: A base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and stronger bases like sodium hydride (NaH).

  • Temperature: SNAr reactions on less activated rings often require elevated temperatures, typically in the range of 80-150 °C, to proceed at a reasonable rate.

Reaction Conditions with Various Nucleophiles

Based on general principles and data from analogous systems, the following tables summarize plausible reaction conditions for the nucleophilic aromatic substitution on this compound.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
PiperidineK₂CO₃DMF80 - 12012 - 242-(Piperidin-1-yl)-3,6-difluoroanisole
MorpholineDIPEADMSO80 - 12012 - 244-(2-Methoxy-3,4-difluorophenyl)morpholine
AnilineK₂CO₃NMP100 - 15024 - 48N-(2-Methoxy-3,4-difluorophenyl)aniline

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
Sodium MethoxideN/AMethanolReflux6 - 121,2-Dimethoxy-3,6-difluorobenzene
PhenolK₂CO₃DMF100 - 14012 - 243,6-Difluoro-2-phenoxyanisole
Benzyl alcoholNaHTHF60 - 808 - 162-(Benzyloxy)-3,6-difluoroanisole

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
ThiophenolK₂CO₃DMF25 - 804 - 123,6-Difluoro-2-(phenylthio)anisole
Sodium thiomethoxideN/ADMF25 - 602 - 83,6-Difluoro-2-(methylthio)anisole
Benzyl mercaptanEt₃NDMSO50 - 1006 - 182-(Benzylthio)-3,6-difluoroanisole

Experimental Protocols

The following are detailed, adaptable protocols for performing SNAr reactions on this compound with representative nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This protocol is adapted from general procedures for the SNAr reaction of haloaromatics with amines.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous DMF, piperidine (1.2 - 1.5 eq), and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(piperidin-1-yl)-3,6-difluoroanisole.

Protocol 2: Reaction with an Oxygen Nucleophile (e.g., Phenol)

This protocol provides a general procedure for the synthesis of diaryl ethers via SNAr.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and phenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 3,6-difluoro-2-phenoxyanisole.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol outlines a general method for the synthesis of aryl thioethers.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and stir at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 3,6-difluoro-2-(phenylthio)anisole.

Visualizations

Caption: General mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow start Combine Reactants: This compound, Nucleophile, Base, Solvent reaction Heat and Stir (Monitor by TLC/LC-MS) start->reaction workup Aqueous Workup (Quench with water, Extract with organic solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for SNAr reactions.

Reaction_Parameters SNAr SNAr Outcome (Yield, Rate, Selectivity) Nucleophile Nucleophile (Strength, Concentration) Nucleophile->SNAr Solvent Solvent (Polarity, Aprotic/Protic) Solvent->SNAr Temperature Temperature Temperature->SNAr Base Base (Strength, Stoichiometry) Base->SNAr LeavingGroup Leaving Group (Halogen Identity) LeavingGroup->SNAr

Caption: Key parameters influencing SNAr reactions.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloro-3,6-difluoroanisole, a key intermediate in the synthesis of various high-value chemical entities. This document offers detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by quantitative data and visual aids to facilitate understanding and application in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of fluoro, chloro, and methoxy substituents on the benzene ring, which allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl chloride, due to the presence of fluorine atoms, presents unique challenges and necessitates the use of highly active catalyst systems. This document outlines robust and optimized protocols for the successful coupling of this substrate with a variety of partners.

Key Reaction Types and Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The three most common types applicable to this compound are:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between this compound and an organoboron reagent (e.g., a boronic acid or ester).

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between this compound and an amine.

  • Sonogashira Coupling: Formation of a carbon-carbon bond between this compound and a terminal alkyne.

All three reactions proceed through a similar catalytic cycle involving a palladium(0) active species.

Catalytic Cycle cluster_0 General Pd-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation + Nu-M - M-X Transmetalation->Pd(0)L2 Product Coupled Product (Ar-Nu) Transmetalation->Product Reductive Elimination Ar-X This compound (Aryl Halide) Nu-M Coupling Partner (e.g., R-B(OH)2, R2NH, R-C≡CH)

General Catalytic Cycle for Cross-Coupling.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the cross-coupling of this compound with various partners, based on established methodologies for electron-deficient aryl chlorides.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475-85
Table 2: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)RuPhos (3)NaOt-BuToluene100890-98
2AnilinePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄1,4-Dioxane1101885-95
3n-HexylaminePd(OAc)₂ (1)XPhos (2)LHMDSTHF801288-96
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkyneCatalyst (mol%)Cu-Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF65680-90
21-HexynePdCl₂(PPh₃)₂ (2)CuI (4)PiperidineDMF80875-85
3TrimethylsilylacetylenePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃1,4-Dioxane1001270-80

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Start Start Setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask Start->Setup Inert Purge with Inert Gas Setup->Inert Solvent Add Anhydrous Solvent and Degassed Water Inert->Solvent Heat Heat to 100°C with Stirring Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End Product Purify->End

Experimental Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.[1]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, and RuPhos to a dry Schlenk tube.

  • Add the amine, NaOt-Bu, and anhydrous toluene.

  • Seal the Schlenk tube with a Teflon screw cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Catalyzed)

This protocol is a standard procedure for the copper-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Troubleshooting

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Screen different ligands, bases, and solvents. For challenging substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary.

    • Increase catalyst/ligand loading or reaction temperature.

  • Side Reactions:

    • Homocoupling of Boronic Acids (Suzuki): Ensure the reaction is thoroughly degassed to remove oxygen.

    • Protodeboronation (Suzuki): Use a non-aqueous base or potassium organotrifluoroborates instead of boronic acids.

    • Alkyne Homocoupling (Sonogashira): Consider using copper-free conditions, especially if Glaser coupling is a significant issue.

These protocols and data provide a robust starting point for the palladium-catalyzed cross-coupling of this compound. Optimization may be required for specific coupling partners to achieve the highest yields and purity.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3,6-difluoroanisole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed scale-up synthesis of 2-Chloro-3,6-difluoroanisole, a key intermediate for preclinical studies. The synthesis is based on a two-step process commencing with the commercially available 2,5-difluoroaniline. The methodology involves a diazotization reaction to produce 3,6-difluoroanisole, followed by a regioselective chlorination. This application note includes comprehensive experimental procedures, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the workflow is provided.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of chlorine and fluorine atoms can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As such, access to a reliable and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs.

While a direct, documented synthesis for this compound is not widely available in the public domain, this protocol outlines a plausible and chemically sound approach based on established organic chemistry principles and analogous transformations reported for similar halogenated aromatic compounds. The proposed synthesis is designed to be amenable to scale-up for the production of quantities required for preclinical evaluation.

Proposed Synthetic Pathway

The synthetic strategy involves two main stages:

  • Synthesis of 3,6-difluoroanisole: This step utilizes a one-pot diazotization of 2,5-difluoroaniline in the presence of methanol. This reaction proceeds through a diazonium salt intermediate, which then undergoes a substitution reaction with methanol to yield the desired anisole derivative.[1]

  • Chlorination of 3,6-difluoroanisole: The second step is a regioselective electrophilic aromatic substitution. 3,6-difluoroanisole is chlorinated using N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 2-position, yielding the target compound, this compound. The directing effects of the methoxy and fluoro substituents guide the regioselectivity of this reaction.

Experimental Protocols

Part 1: Synthesis of 3,6-difluoroanisole

This protocol is adapted from a general procedure for the synthesis of polyfluoroanisoles from polyfluoroanilines.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)
2,5-Difluoroaniline129.111.0
Sulfuric Acid (50%)98.08Excess
Sodium Nitrite69.001.1
Methanol32.04Large Excess (Solvent)
Copper Powder63.55Catalytic
Diethyl Ether74.12For Extraction
Saturated Sodium Bicarbonate Solution84.01For Washing
Brine-For Washing
Anhydrous Magnesium Sulfate120.37For Drying

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask, dissolve 2,5-difluoroaniline (1.0 eq) in 50% sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water via the addition funnel, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate, larger flask, add a large excess of methanol and a catalytic amount of copper powder.

  • Slowly add the cold diazonium salt solution to the methanol and copper powder mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quench the reaction by pouring it into a large volume of water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3,6-difluoroanisole can be purified by fractional distillation under reduced pressure.

Part 2: Scale-up Synthesis of this compound

This protocol is based on general procedures for the chlorination of activated aromatic rings.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar equivalent)
3,6-Difluoroanisole144.121.0
N-Chlorosuccinimide (NCS)133.531.05
Acetonitrile41.05Solvent
Dichloromethane84.93For Extraction
Saturated Sodium Thiosulfate Solution158.11For Washing
Saturated Sodium Bicarbonate Solution84.01For Washing
Brine-For Washing
Anhydrous Magnesium Sulfate120.37For Drying

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a three-necked round-bottom flask, add 3,6-difluoroanisole (1.0 eq) and acetonitrile.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add N-chlorosuccinimide (1.05 eq) portion-wise to the solution. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (around 80-82 °C) and monitor the progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining NCS), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1Diazotization/Methoxylation2,5-Difluoroaniline, NaNO₂, Cu50% H₂SO₄, Methanol0-5 then RT2-460-70>95 (after distillation)
2Chlorination3,6-Difluoroanisole, NCSAcetonitrileReflux (~82)4-875-85>98 (after chromatography)

Note: Yields and purity are estimates based on analogous reactions and will require optimization for a specific scale-up process.

Safety and Handling

  • 2,5-Difluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile and Dichloromethane: Flammable and harmful solvents. Work in a well-ventilated area and away from ignition sources.

  • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use in solution immediately after preparation.

All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety protocols in place.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The isotopic pattern of chlorine will be a key diagnostic feature.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

Caption: Workflow for the proposed synthesis of this compound.

Logical_Relationship Key Transformations and Relationships Start Starting Material: 2,5-Difluoroaniline Reaction1 Diazotization & Methoxylation Start->Reaction1 Intermediate Key Intermediate: 3,6-Difluoroanisole Reaction2 Electrophilic Aromatic Chlorination Intermediate->Reaction2 Final Final Product: This compound Application Preclinical Studies Final->Application Reaction1->Intermediate Reaction2->Final

Caption: Logical flow from starting material to final application.

References

Application Notes and Protocols: 2-Chloro-3,6-difluoroanisole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the potential utility of 2-Chloro-3,6-difluoroanisole as a precursor for synthesizing high-performance polymers. Direct applications of this compound in materials science are not extensively documented in publicly available literature. The protocols described are hypothetical and derived from established synthesis methodologies for structurally related compounds.

Introduction

This compound is a halogenated aromatic compound. While its direct application in materials science is not well-established, its structure suggests potential as a building block for the synthesis of advanced polymers. Specifically, its difluoroaromatic core is a key feature in monomers used for the production of fluorinated poly(arylene ether)s (PAEs). These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and membrane technologies.

This document outlines a potential application of this compound in the synthesis of a novel, functionalized monomer and its subsequent polymerization to yield a high-performance fluorinated poly(arylene ether).

Potential Application: Precursor to a Bisphenol Monomer for Poly(arylene ether) Synthesis

The most plausible application of this compound in materials science is as a precursor to a novel bisphenol monomer. This transformation would involve the demethylation of the anisole to a phenol, followed by a reaction to introduce a second hydroxyl group, rendering it suitable for polycondensation reactions. The presence of the chlorine and fluorine atoms on the aromatic ring of the resulting polymer is anticipated to enhance its thermal and chemical stability.

Hypothetical Monomer Synthesis Workflow

The conversion of this compound to a hypothetical bisphenol monomer, bis(4-(2-chloro-3,6-difluorophenoxy)phenyl)sulfone, is proposed. This workflow involves two key steps: demethylation and subsequent etherification.

cluster_0 Monomer Synthesis Start This compound Step1 Demethylation (e.g., BBr3) Start->Step1 Reagent Intermediate 2-Chloro-3,6-difluorophenol Step1->Intermediate Product Step2 Etherification with 4,4'-Dichlorodiphenyl sulfone (Nucleophilic Aromatic Substitution) Intermediate->Step2 Reactant Monomer Hypothetical Bisphenol Monomer Step2->Monomer Final Product cluster_1 Polymerization Reaction MonomerA Hypothetical Bisphenol Monomer Polymerization Nucleophilic Aromatic Substitution Polycondensation MonomerA->Polymerization MonomerB Bisphenol AF MonomerB->Polymerization Catalyst K2CO3 Catalyst->Polymerization Polymer Fluorinated Poly(arylene ether) Polymerization->Polymer

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,6-difluoroanisole. The information focuses on common side reactions and challenges encountered during the electrophilic chlorination of a plausible precursor, 2,5-difluoroanisole.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route to this compound?

A1: A common and practical approach is the direct electrophilic chlorination of 2,5-difluoroanisole. This reaction typically employs a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a suitable solvent.

Q2: What are the primary side reactions to anticipate during the chlorination of 2,5-difluoroanisole?

A2: The primary side reactions include the formation of regioisomers, over-chlorination, and demethylation of the anisole starting material. The methoxy group is a strong ortho-, para-director, while the fluorine atoms also influence the position of the incoming chloro group, leading to a mixture of products.

Q3: How do the substituents on 2,5-difluoroanisole direct the incoming chloro group?

A3: The methoxy group strongly directs electrophilic substitution to the positions ortho (C6) and para (C4) to it. The fluorine atoms are deactivating but also ortho-, para-directing. This interplay of directing effects can result in the formation of several isomeric monochlorinated products.

Q4: Is it possible for dichlorinated byproducts to form?

A4: Yes, over-chlorination can occur, leading to the formation of dichlorinated difluoroanisole isomers. This is more likely if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for an extended period.

Q5: Can the anisole group be cleaved during the reaction?

A5: Demethylation of the methoxy group to a hydroxyl group, forming a chlorodifluorophenol, is a possible side reaction, particularly if strong Lewis acids are used as catalysts at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient amount of chlorinating agent.2. Low reaction temperature.3. Inadequate reaction time.4. Deactivated catalyst (if used).1. Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or GC.4. Use a fresh or newly activated catalyst.
Formation of Multiple Isomers 1. The directing effects of the methoxy and fluoro groups lead to the formation of a mixture of regioisomers.1. Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer.2. Employ a milder chlorinating agent.3. Purification of the product mixture is typically required. Column chromatography is often effective for separating isomers.
Presence of Dichlorinated Byproducts 1. Excess of chlorinating agent.2. Prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of the chlorinating agent.2. Carefully monitor the reaction progress and stop it once the starting material is consumed.
Formation of Phenolic Impurities 1. Presence of strong Lewis acids.2. High reaction temperatures.1. Avoid or use milder Lewis acid catalysts.2. Maintain a lower reaction temperature.
Difficult Purification 1. Similar polarities of the desired product and isomeric byproducts.1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.2. Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

General Protocol for the Chlorination of 2,5-difluoroanisole

This protocol provides a general methodology for the chlorination of 2,5-difluoroanisole. Optimization of specific parameters may be necessary to achieve the desired outcome.

Materials:

  • 2,5-difluoroanisole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,5-difluoroanisole (1.0 eq.) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound and separate it from isomeric byproducts.

Visualizations

Synthesis_of_2_Chloro_3_6_difluoroanisole start 2,5-Difluoroanisole product This compound (Desired Product) start->product Main Reaction side_product1 Isomeric Monochloro- difluoroanisoles start->side_product1 Side Reaction side_product2 Dichloro- difluoroanisoles start->side_product2 Over-chlorination side_product3 Chlorodifluorophenols (from demethylation) start->side_product3 Demethylation reagent Chlorinating Agent (e.g., NCS) reagent->product reagent->side_product1 reagent->side_product2

Caption: Reaction scheme for the synthesis of this compound, highlighting potential side products.

Technical Support Center: Purification of Crude 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-3,6-difluoroanisole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on common synthetic routes for halogenated anisoles, the impurities in crude this compound can include:

  • Isomeric Byproducts: Synthesis of polysubstituted benzene rings can often lead to the formation of isomers. Depending on the starting materials and reaction conditions, you may encounter other isomers of chloro-difluoroanisole.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-chloro-3,6-difluorophenol (if the synthesis involves methylation) or a polychlorofluorobenzene precursor.

  • Reagents and Solvents: Residual solvents used in the synthesis and workup (e.g., toluene, DMF, methanol) and any excess reagents can be present in the crude product.

  • Products of Side Reactions: Depending on the synthetic pathway, side reactions such as hydrolysis of the methoxy group back to a phenol or demethylation can occur.

Q2: Which purification techniques are most effective for this compound?

A2: A multi-step purification approach is often the most effective strategy for achieving high purity (>99%) of this compound.[1] This typically involves an initial bulk purification method followed by a high-resolution technique:

  • Distillation (Vacuum): This is a suitable method for removing non-volatile impurities and can be effective if the boiling points of the desired product and impurities are sufficiently different.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an excellent technique for removing small amounts of impurities.[1]

  • Column Chromatography: For separating isomers and other closely related impurities, column chromatography using silica gel is a powerful technique.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound and quantify impurities, especially if they are less volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities.

Troubleshooting Guides

Low Yield After Purification
Issue Possible Cause Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to fine-tune solubility.
Too much solvent was used, preventing saturation upon cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.
Low recovery after column chromatography The compound is irreversibly adsorbed onto the silica gel.This can happen with polar compounds. Try using a less polar stationary phase or adding a small amount of a polar modifier (like triethylamine for basic compounds) to the eluent.
The chosen eluent system is not optimal for eluting the product.Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation and moves the product off the baseline.
Persistent Impurities
Issue Possible Cause Solution
Co-elution of impurities in column chromatography The polarity of the eluent is too high, causing the product and impurities to elute together.Decrease the polarity of the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[1]
The column is overloaded with the crude sample.Reduce the amount of sample loaded onto the column relative to the amount of stationary phase.
Isomeric impurities remain after purification Isomers often have very similar physical properties, making them difficult to separate by distillation or recrystallization.High-performance column chromatography with a carefully optimized eluent system is often the best method for separating isomers. Preparative HPLC may be necessary for very difficult separations.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Template)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed Notes
Vacuum Distillation e.g., Boiling point, pressure
Recrystallization e.g., Solvent system
Column Chromatography e.g., Stationary phase, eluent

Experimental Protocols

The following are generalized protocols based on methods used for structurally similar compounds and should be optimized for your specific experimental setup.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find a suitable system where the compound is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: For a non-polar compound like this compound, silica gel is a suitable stationary phase. Use Thin Layer Chromatography (TLC) to determine an optimal eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. This solution can be directly loaded onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (GC-MS, NMR) Crude->Analysis1 Decision1 Purity > 99%? Analysis1->Decision1 PureProduct Pure Product Decision1->PureProduct Yes BulkPurification Bulk Purification (e.g., Distillation or Recrystallization) Decision1->BulkPurification No Analysis2 Purity Assessment BulkPurification->Analysis2 Decision2 Isomeric Impurities Present? Analysis2->Decision2 Decision2->PureProduct No Chromatography Column Chromatography Decision2->Chromatography Yes Analysis3 Purity Assessment Chromatography->Analysis3 Analysis3->PureProduct TroubleshootingLowYield Start Low Yield After Purification Method Which Method? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Chromatography Column Chromatography Method->Chromatography Chromatography Solubility Check Solubility Profile Recrystallization->Solubility SolventAmount Check Solvent Volume Recrystallization->SolventAmount CoolingRate Check Cooling Rate Recrystallization->CoolingRate Eluent Optimize Eluent (TLC) Chromatography->Eluent

References

How to increase the yield of 2-Chloro-3,6-difluoroanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-3,6-difluoroanisole Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis of this compound. The information is based on established chemical principles and adapted from synthetic routes for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and high-yield synthetic route for this compound?

A1: A robust three-step synthetic pathway is proposed, starting from the commercially available 2,5-difluoroaniline. This route is designed to maximize regioselectivity and overall yield by carefully controlling the reaction conditions at each stage.

The proposed pathway involves:

  • Regioselective Chlorination: Introduction of a chlorine atom to 2,5-difluoroaniline to form the key intermediate, 2-Chloro-3,6-difluoroaniline.

  • Diazotization and Hydrolysis: Conversion of the aniline intermediate to 2-Chloro-3,6-difluorophenol via a Sandmeyer-type reaction.

  • Williamson Ether Synthesis: Methylation of the resulting phenol to yield the final product, this compound.

Q2: Which steps are most critical for maximizing the overall yield?

A2: The two most critical stages are the regioselective chlorination (Step 1) and the diazotization reaction (Step 2). In the chlorination step, poor control can lead to the formation of undesired isomers, which are difficult to separate. The diazotization step is highly sensitive to temperature, and decomposition of the intermediate diazonium salt is a primary cause of yield loss and byproduct formation.[1]

Q3: How can I effectively monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the consumption of starting materials and the formation of products in all steps.[2][3][4] For detailed structural confirmation and purity analysis of the isolated intermediates and final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5]

Q4: What are the primary safety considerations for this synthesis?

A4: This synthesis involves several hazardous materials.

  • Chlorinating Agents: Reagents like N-chlorosuccinimide (NCS) and especially chlorine gas are toxic and corrosive. Always handle them in a well-ventilated fume hood.[4]

  • Diazonium Salts: These intermediates are thermally unstable and potentially explosive when dry. Reactions should be kept at low temperatures (0-5 °C) and the salt should be used in solution immediately after its formation.[1]

  • Reagents and Solvents: Strong acids, bases, and organic solvents require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Proposed Synthetic Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Methylation A 2,5-Difluoroaniline B 2-Chloro-3,6-difluoroaniline A->B NCS, Acetic Acid C 2-Chloro-3,6-difluorophenol B->C 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, Heat D This compound (Target Product) C->D CH₃I, K₂CO₃, Acetone

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis.

Step 1: Regioselective Chlorination of 2,5-Difluoroaniline
Issue Possible Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction Insufficient chlorinating agent. Low reaction temperature or short reaction time.Use a slight excess (1.05-1.1 equivalents) of N-chlorosuccinimide (NCS). Monitor reaction progress via TLC/GC and allow it to proceed to completion. Gentle heating may be required.
Formation of Multiple Isomers Use of a non-selective chlorinating agent (e.g., chlorine gas). Reaction temperature is too high.Use N-chlorosuccinimide (NCS) in a solvent like glacial acetic acid or chloroform for improved regioselectivity.[2][6] Maintain a controlled temperature, typically at or slightly above room temperature.
Product Degradation Presence of strong acids or bases. Over-exposure to heat.Use a neutral solvent system where possible. Avoid unnecessarily high temperatures and prolonged reaction times after completion.

Step 2: Diazotization & Hydrolysis of 2-Chloro-3,6-difluoroaniline

G cluster_main start Low Yield of Phenol? temp Was Temp > 5°C? start->temp Check Temp reagents Reagents Stoichiometry Correct? temp->reagents No sol_temp High temp caused decomposition. Fix: Maintain temp strictly at 0-5°C. temp->sol_temp Yes addition Slow NaNO₂ Addition? reagents->addition Yes sol_reagents Incomplete diazotization. Fix: Use slight excess of NaNO₂ and ensure sufficient strong acid. reagents->sol_reagents No sol_addition Localized high concentration of NaNO₂ or unreacted aniline. Fix: Add NaNO₂ solution slowly with vigorous stirring. addition->sol_addition No success Yield Improved addition->success Yes

Caption: Troubleshooting workflow for the diazotization and hydrolysis step.

Issue Possible Cause(s) Recommended Solution(s)
Formation of Dark/Tarry Byproducts The reaction temperature was too high, causing the diazonium salt to decompose.[1]Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Ensure the receiving flask for the diazonium salt solution is also pre-cooled.
Incomplete Diazotization Insufficient acid concentration leading to poor solubility of the aniline salt. Not enough sodium nitrite.Use a sufficient excess of a strong acid like sulfuric acid to ensure complete protonation of the aniline.[1] Use a slight molar excess of sodium nitrite.
Formation of Colored Azo Dyes The diazonium salt reacted with unreacted 2-Chloro-3,6-difluoroaniline.Ensure the aniline is fully dissolved and protonated before starting the sodium nitrite addition. Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations.[1]
Step 3: Methylation of 2-Chloro-3,6-difluorophenol
Issue Possible Cause(s) Recommended Solution(s)
Low Conversion to Anisole The base is too weak to fully deprotonate the phenol. Insufficient methylating agent. The reaction temperature is too low.Use a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF. Use at least 1.2-1.5 equivalents of a methylating agent (e.g., methyl iodide, dimethyl sulfate). The reaction can be gently refluxed to ensure completion.
Difficult Product Isolation The product is soluble in the aqueous phase during workup.After the reaction, evaporate the solvent (e.g., acetone) before workup. Extract the product from the aqueous layer using a water-immiscible organic solvent like ethyl acetate or dichloromethane multiple times.
Presence of Starting Phenol Incomplete reaction (see "Low Conversion"). Hydrolysis of product during workup.Ensure the reaction goes to completion by monitoring with TLC. During workup, use a mild basic wash (e.g., dilute NaHCO₃) instead of a strong base to remove unreacted phenol.

Experimental Protocols

Disclaimer: These protocols are adapted from related syntheses and should be optimized for scale and specific laboratory conditions. All work should be performed by trained personnel with appropriate safety measures.

Protocol 1: Synthesis of 2-Chloro-3,6-difluoroaniline
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature.[2][6]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or GC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a base, such as sodium carbonate, until a precipitate forms.

  • Isolation: Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2-Chloro-3,6-difluoroaniline isomer.

Protocol 2: Synthesis of 2-Chloro-3,6-difluorophenol
  • Setup: In a beaker, dissolve 2-Chloro-3,6-difluoroaniline (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C.[1] Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis: In a separate flask, bring a volume of water to a gentle boil. Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

  • Isolation: After the addition is complete, continue to heat for a short period. Cool the mixture to room temperature and extract the phenolic product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude phenol can be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of this compound
  • Setup: In a round-bottom flask, combine 2-Chloro-3,6-difluorophenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.

  • Methylation: Add methyl iodide (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting phenol.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude this compound. Purify further by column chromatography or vacuum distillation as needed.

References

Identifying byproducts in the synthesis of substituted anisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted anisoles. The following information is designed to help you identify and resolve challenges in your experimental work, leading to improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted anisoles?

A1: The most prevalent methods for synthesizing substituted anisoles include:

  • Williamson Ether Synthesis: This classic SN2 reaction involves the reaction of a phenoxide with a methylating agent, such as methyl iodide or dimethyl sulfate. It is a versatile and widely used method.

  • Nucleophilic Aromatic Substitution (SNAr): This method is employed when the aromatic ring is activated by electron-withdrawing groups (EWGs) in the ortho or para positions to a good leaving group (e.g., a halide). A methoxide source, such as sodium methoxide, serves as the nucleophile.

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of an ether linkage between an aryl halide or triflate and an alcohol. It is particularly useful for substrates that are not amenable to traditional methods.

Q2: I am getting a low yield in my Williamson ether synthesis. What are the likely causes?

A2: Low yields in a Williamson ether synthesis can be attributed to several factors:

  • Incomplete deprotonation of the phenol: Ensure you are using a sufficiently strong base (e.g., NaH, Na, or a strong alkoxide) to fully deprotonate the starting phenol to the more nucleophilic phenoxide.

  • Side reactions: The primary competing reaction is E2 elimination, especially when using sterically hindered alkyl halides or phenoxides. This leads to the formation of an alkene byproduct instead of the desired ether.[1]

  • Steric hindrance: Bulky substituents on either the phenoxide or the alkyl halide can significantly slow down the SN2 reaction, allowing elimination to become the major pathway.[2]

  • Poor leaving group: The efficiency of the reaction is dependent on the quality of the leaving group on the alkylating agent. Iodides are generally better leaving groups than bromides, which are better than chlorides.

  • Reaction conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.

Q3: How can I minimize the formation of the alkene byproduct in a Williamson ether synthesis?

A3: To favor the desired SN2 substitution over E2 elimination, consider the following strategies:

  • Use a primary alkyl halide: Primary alkyl halides are less sterically hindered and therefore more susceptible to SN2 attack. Avoid using secondary or tertiary alkyl halides, as they strongly favor elimination.[1]

  • Choose the less sterically hindered route: When synthesizing an unsymmetrical ether, there are two possible combinations of phenoxide and alkyl halide. Choose the pathway that involves the less sterically hindered reactants.

  • Control the reaction temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway.

  • Select an appropriate solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.

Q4: My SNAr reaction is not working. What could be the problem?

A4: The success of a Nucleophilic Aromatic Substitution (SNAr) reaction is highly dependent on the electronic properties of the aryl halide:

  • Insufficient activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NOngcontent-ng-c1205671314="" class="ng-star-inserted">2, -CN, -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex). Meta-positioning of the EWG will not effectively stabilize the intermediate, leading to no reaction.

  • Poor leaving group: While halogens are common leaving groups, their reactivity in SNAr reactions follows the order F > Cl > Br > I, which is the opposite of SN2 reactions. Fluorine is the best leaving group in this case due to its high electronegativity, which helps to activate the ring towards nucleophilic attack.

  • Weak nucleophile: A strong nucleophile, such as sodium methoxide, is typically required.

Q5: What are the common side reactions in a Buchwald-Hartwig C-O coupling for anisole synthesis?

A5: While the Buchwald-Hartwig C-O coupling is a powerful method, side reactions can occur:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halide with a hydrogen atom. This leads to the formation of an arene byproduct.

  • Homocoupling: Dimerization of the starting aryl halide or the phenol can occur, leading to biaryl or diaryl ether byproducts.

  • Catalyst decomposition: The palladium catalyst can decompose, leading to incomplete conversion. Careful selection of the ligand and reaction conditions is crucial to maintain catalyst activity.

Troubleshooting Guides

Williamson Ether Synthesis

Problem: Significant Alkene Byproduct Formation

dot graph Williamson_Elimination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Caption: Troubleshooting Alkene Formation in Williamson Synthesis

Problem: C-Alkylation vs. O-Alkylation

Phenoxide ions are ambident nucleophiles, meaning they can react at two different positions: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a cyclohexadienone derivative.[3]

dot graph C_vs_O_Alkylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Caption: Favoring O-Alkylation over C-Alkylation

Nucleophilic Aromatic Substitution (SNAr)

Problem: No Reaction or Low Conversion

dot graph SNAr_Troubleshooting { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Caption: Troubleshooting Low Conversion in SNAr Reactions

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Williamson Ether Synthesis Outcome

Alkyl HalidePhenoxideMajor ProductMinor ProductApproximate Ratio (Substitution:Elimination)
Methyl IodideSodium PhenoxideAnisole->99:1
Ethyl BromideSodium PhenoxideEthyl Phenyl EtherEthene~90:10
Isopropyl BromideSodium PhenoxideIsopropyl Phenyl EtherPropene~40:60
tert-Butyl BromideSodium Phenoxide2-Methylpropene-<1:99

Note: Ratios are approximate and can vary based on specific reaction conditions.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Substituted Anisole (e.g., 4-Chloroanisole)
  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (e.g., 4-chlorophenol, 1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted anisole.

Byproduct Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying byproducts in your reaction mixture.

Workflow for GC-MS Analysis:

dot graph GCMS_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Caption: GC-MS Workflow for Byproduct Identification

Common Byproducts and Their Identification:

  • Unreacted Phenol: Will show a characteristic molecular ion peak and fragmentation pattern corresponding to the starting phenol.

  • Alkene (from E2 elimination): Will have a molecular weight corresponding to the elimination product and a fragmentation pattern typical of alkenes.

  • C-alkylated product: Will have the same molecular weight as the O-alkylated product but a different fragmentation pattern and retention time in the GC.

  • Hydrodehalogenated arene (from Buchwald-Hartwig): Will have a molecular weight corresponding to the starting aryl halide minus the halogen plus a hydrogen.

References

Technical Support Center: Suzuki Coupling with Chloro-Fluoro-Anisole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving chloro-fluoro-anisole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to overcome common challenges encountered with these sterically hindered and electronically deactivated substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a chloro-fluoro-anisole substrate is resulting in low to no yield. What are the primary reasons for this?

A1: Low yields with chloro-fluoro-anisole substrates are typically due to a combination of factors:

  • Poor Oxidative Addition: Aryl chlorides are inherently less reactive than aryl bromides or iodides, making the initial oxidative addition of the palladium catalyst to the carbon-chlorine bond the rate-limiting step.[1][2][3] The electron-donating nature of the methoxy group further deactivates the aryl chloride, slowing this step even more.[4][5]

  • Steric Hindrance: The presence of substituents ortho to the chlorine atom (like a fluorine or the methoxy group itself) can sterically hinder the approach of the palladium catalyst, further impeding oxidative addition.[3][6][7][8][9][10]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose over the course of the reaction, especially if prolonged heating is required.[2][8]

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid or homocoupling can consume starting materials and reduce the yield of the desired product.[2][8][11]

Q2: How do the electronic effects of the fluorine and methoxy substituents influence the reaction?

A2: The electronic effects are twofold:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases electron density on the aromatic ring. This makes the aryl chloride less electrophilic and therefore less susceptible to oxidative addition by the Pd(0) catalyst.[4][5]

  • Fluorine Atom (-F): Fluorine has a dual effect. It is strongly electron-withdrawing through induction (-I effect), which can help to activate the C-Cl bond towards oxidative addition. However, it is also electron-donating through resonance (+M effect). The overall impact depends on its position relative to the chlorine atom.[12] Generally, electron-withdrawing groups on the aryl halide can make the oxidative addition step more favorable.[13]

Q3: What are the most critical parameters to optimize for a successful coupling with these challenging substrates?

A3: For chloro-fluoro-anisole substrates, the most critical factors to optimize are:

  • Catalyst System (Palladium Precursor and Ligand): This is arguably the most crucial factor. The choice of ligand is paramount for activating the inert C-Cl bond.[3]

  • Base: The selection of the base is critical for the transmetalation step and can significantly influence reaction rate and yield.[14][15]

  • Solvent and Temperature: The reaction conditions must be carefully chosen to ensure solubility of all components and provide enough energy to overcome the activation barrier, without promoting catalyst decomposition or side reactions.[3]

Q4: What are the most common side reactions and how can I minimize them?

A4: The most prevalent side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by excess base or water in the reaction mixture.[2][8] To minimize it, use the mildest effective base, consider using boronic esters (e.g., pinacol esters) for enhanced stability, and ensure your reagents and solvents are appropriately dried if pursuing anhydrous conditions.[2][8][11]

  • Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid. It is often caused by the presence of oxygen in the reaction.[2][3][11] To prevent this, it is essential to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.[3]

  • Dehalogenation: The chloro-anisole substrate can be reduced, replacing the chlorine with a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material Inactive catalyst system for aryl chlorides.Switch to a catalyst system known for activating C-Cl bonds. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] Consider using a pre-formed catalyst or a palladacycle precatalyst for more reliable activation.[4][10]
Insufficient reaction temperature.Gradually increase the reaction temperature. Aryl chlorides often require higher temperatures (80-120 °C) than aryl bromides.[3]
Inappropriate base.Screen different bases. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[14][16] The choice of base can be highly substrate-dependent.
Formation of Significant Homocoupling Product Presence of oxygen in the reaction.Ensure all solvents and the reaction mixture are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[3]
Using a Pd(II) precursor without an effective reductant.Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling.[3] When using a Pd(II) source, the phosphine ligand can act as a reductant.[2]
Significant Protodeboronation of Boronic Acid Boronic acid is unstable under the reaction conditions.Use a milder base (e.g., K₂CO₃, KF) if compatible with the reaction.[8][17] Alternatively, use a more stable boronic ester (e.g., pinacol or MIDA ester).[2][11] Add the boronic acid portion-wise or use a slow-release strategy.
Presence of excess water.While some water is often beneficial, excess water can promote protodeboronation. Use anhydrous solvents if possible, or a carefully controlled solvent/water ratio.
Reaction Stalls Before Completion Catalyst decomposition.Use a more robust ligand that can stabilize the palladium catalyst at higher temperatures. Ensure strict exclusion of air. A higher catalyst loading might be necessary, although this should be a last resort.[8]
Product inhibition.Try diluting the reaction mixture.

Experimental Protocols

General Protocol for Suzuki Coupling of a Chloro-Fluoro-Anisole

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Chloro-fluoro-anisole substrate (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Ligand (e.g., SPhos, XPhos; 2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture; 5-10 mL)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the chloro-fluoro-anisole, arylboronic acid, base, palladium precursor, and ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd0->OxAdd R-X (Aryl Halide) Transmetalation Ar-Pd(II)(Ar')L_n (Transmetalation Intermediate) OxAdd->Transmetalation R'-B(OR)₂ + Base Transmetalation->Pd0 RedElim Ar-Ar' (Product) Transmetalation->RedElim Reductive Elimination Product Biaryl Product RedElim->p4 ArylHalide Chloro-Fluoro-Anisole ArylHalide->p1 BoronicAcid Arylboronic Acid BoronicAcid->p2 Base Base Base->p3 p1->OxAdd p2->Transmetalation p3->Transmetalation p4->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low/No Yield Observed CheckCatalyst Is the Catalyst System Optimized for Aryl Chlorides? Start->CheckCatalyst OptimizeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or NHC Ligand CheckCatalyst->OptimizeCatalyst No CheckConditions Are Reaction Conditions (Base, Temp, Solvent) Appropriate? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions OptimizeConditions Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Increase Temperature (80-120 °C) Screen Solvents (Dioxane, Toluene) CheckConditions->OptimizeConditions No CheckSideReactions Are Side Reactions (Homocoupling, Protodeboronation) Evident? CheckConditions->CheckSideReactions Yes OptimizeConditions->CheckSideReactions MinimizeSideReactions Ensure Rigorous Inert Atmosphere Consider Boronic Esters Use Milder Base if Possible CheckSideReactions->MinimizeSideReactions Yes Success Improved Yield CheckSideReactions->Success No MinimizeSideReactions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Parameter Interdependencies

Parameter_Relationships Catalyst Catalyst/ Ligand Base Base Catalyst->Base Influences Transmetalation Solvent Solvent/ Temperature Catalyst->Solvent Affects Stability & Solubility Base->Solvent Solubility & Reactivity Substrate Substrate (Chloro-Fluoro-Anisole) Substrate->Catalyst Dictates Ligand Choice Substrate->Base Can Influence Base Strength Needed Substrate->Solvent Determines Required Temperature

Caption: Interdependencies of key parameters in Suzuki coupling optimization.

References

Improving regioselectivity in the synthesis of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-3,6-difluoroanisole, with a focus on improving regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the electrophilic chlorination of 3,6-difluoroanisole to produce this compound.

Problem IDIssuePotential CausesRecommended Solutions
REG-01 Low Regioselectivity: Formation of multiple isomers (e.g., 4-Chloro and 5-Chloro isomers).The methoxy group is an ortho, para-director, while fluorine is a deactivating ortho, para-director. This can lead to a mixture of products.Optimize Reaction Conditions: - Temperature: Lowering the reaction temperature can enhance selectivity. - Solvent: The choice of solvent can influence isomer distribution. Consider less polar solvents. - Chlorinating Agent: Use a bulkier chlorinating agent which may favor substitution at the less sterically hindered position.
YLD-01 Low Yield of Desired Product: Incomplete conversion of starting material.Insufficient reactivity of the chlorinating agent or deactivation of the aromatic ring by the fluorine atoms.Increase Reaction Efficiency: - Catalyst: Use a suitable Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the chlorinating agent. - Reaction Time: Increase the reaction time and monitor progress using GC or TLC. - Stoichiometry: Ensure the correct stoichiometry of reactants.
RXN-01 Formation of Dichlorinated Byproducts: Over-chlorination of the aromatic ring.The reaction conditions are too harsh, or there is an excess of the chlorinating agent.Control Reaction Extent: - Stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent. - Addition Rate: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration. - Temperature: Maintain a low reaction temperature.
PUR-01 Difficulty in Product Purification: Isomers are difficult to separate by standard chromatography.The similar polarity and boiling points of the isomers make separation challenging.Advanced Purification Techniques: - Fractional Distillation: If the boiling points are sufficiently different. - Preparative HPLC: For high-purity separation. - Crystallization: Attempt to selectively crystallize the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and direct approach is the electrophilic chlorination of 3,6-difluoroanisole. This reaction typically involves a chlorinating agent and may require a Lewis acid catalyst to proceed efficiently.

Q2: How do the substituents on 3,6-difluoroanisole direct the incoming chlorine atom?

The regiochemical outcome of the chlorination is determined by the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents.

  • Methoxy Group (-OCH₃): A strong activating group that directs electrophiles to the ortho and para positions.

  • Fluorine Atoms (-F): Deactivating groups that also direct ortho and para.

In 3,6-difluoroanisole, the positions ortho to the methoxy group are positions 2 and 6. The position para to the methoxy group is position 4. The fluorine atoms at positions 3 and 6 will also influence the substitution pattern. The desired 2-chloro isomer is formed by substitution at one of the ortho positions to the methoxy group.

Q3: What are the likely isomeric byproducts in this reaction?

Based on the directing effects of the substituents, other possible monochlorinated isomers include:

  • 4-Chloro-3,6-difluoroanisole

  • 5-Chloro-3,6-difluoroanisole

The formation of these isomers can be influenced by steric hindrance and the specific reaction conditions used.

Q4: Which chlorinating agents are suitable for this synthesis?

Several chlorinating agents can be used for electrophilic aromatic substitution. The choice of agent can impact reactivity and selectivity.

Chlorinating AgentTypical ConditionsNotes
Chlorine Gas (Cl₂) Often used with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in a chlorinated solvent.Highly reactive and can lead to over-chlorination if not controlled carefully. Requires specialized handling due to its toxicity.
N-Chlorosuccinimide (NCS) Can be used with or without a catalyst, often in polar aprotic solvents like acetonitrile or DMF.A solid reagent that is easier to handle than chlorine gas. Generally provides milder reaction conditions.
Sulfuryl Chloride (SO₂Cl₂) Often used with a Lewis acid catalyst.Can provide good selectivity in some cases.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as:

  • Gas Chromatography (GC): To quantify the consumption of the starting material and the formation of products and byproducts.

  • Thin-Layer Chromatography (TLC): A quick qualitative method to observe the appearance of new spots corresponding to the products.

Experimental Protocols

General Protocol for the Chlorination of 3,6-difluoroanisole

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,6-difluoroanisole

  • Chlorinating agent (e.g., N-Chlorosuccinimide)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Lewis acid catalyst (e.g., Anhydrous FeCl₃), if required

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,6-difluoroanisole in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • If using a catalyst, add the anhydrous Lewis acid to the solution.

  • Slowly add the chlorinating agent (e.g., NCS in portions) to the stirred solution over a period of 30-60 minutes.

  • Allow the reaction to stir at the selected temperature and monitor its progress by GC or TLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate).

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or another suitable purification technique to isolate the this compound.

Visualizations

Troubleshooting_Workflow start Low Regioselectivity Observed check_temp Is Reaction Temperature Low? start->check_temp lower_temp Action: Lower Reaction Temperature (e.g., 0°C or below) check_temp->lower_temp No check_solvent Is a Non-Polar Solvent Being Used? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to a Less Polar Solvent check_solvent->change_solvent No check_reagent Is a Bulky Chlorinating Agent Being Used? check_solvent->check_reagent Yes change_solvent->check_reagent change_reagent Action: Consider a Bulkier Reagent (e.g., t-butyl hypochlorite) check_reagent->change_reagent No end_node Improved Regioselectivity check_reagent->end_node Yes change_reagent->end_node

Caption: Troubleshooting workflow for low regioselectivity.

Caption: Substituent directing effects on the aromatic ring.

Technical Support Center: Effective Workup Procedures for Reactions Involving 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective workup of reactions involving 2-Chloro-3,6-difluoroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its reaction mixtures?

A1: this compound is classified as an irritant.[1] As with many halogenated aromatic compounds, it is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q2: What are the key physical and chemical properties of this compound relevant to its workup?

A2: Understanding the physical properties of this compound is essential for planning an effective workup and purification strategy.

PropertyValueReference
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.57 g/mol [1]
Boiling Point 178.3 °C[1]
Melting Point 86-91 °C[1]
Density 1.334 g/cm³[1]

These properties suggest that the compound and its derivatives are likely to be solids or high-boiling liquids at room temperature, making them amenable to standard workup procedures such as extraction and purification by column chromatography or recrystallization.

Q3: What types of reactions is this compound typically involved in, and how does this influence the workup procedure?

A3: Due to the presence of electron-withdrawing fluorine and chlorine atoms, the aromatic ring of this compound is electron-deficient. This makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. It can also undergo metal-halogen exchange (e.g., lithiation) and participate in cross-coupling reactions like the Suzuki-Miyaura coupling. The choice of workup will depend on the specific reaction type, the reagents used, and the properties of the product.

Q4: How can I effectively remove unreacted starting material and reagents from my reaction mixture?

A4: A combination of aqueous washes and chromatographic purification is typically effective.

  • Aqueous Washes: Acidic washes (e.g., dilute HCl) can remove basic impurities, while basic washes (e.g., saturated NaHCO₃ or Na₂CO₃) can remove acidic byproducts. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

  • Chromatography: Column chromatography on silica gel is a powerful technique for separating the desired product from unreacted starting materials and nonpolar byproducts. The choice of eluent will depend on the polarity of the product.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.[2]

Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions involving this compound.

Issue 1: Low or No Product Yield After Workup
Potential Cause Recommended Solution
Product is water-soluble and lost during aqueous extraction. Minimize the volume of aqueous washes. If the product has some water solubility, back-extract the aqueous layers with a fresh portion of the organic solvent.
Product degradation during workup. If the product is sensitive to acid or base, use neutral water for washes. Avoid prolonged exposure to strong acids or bases.
Incomplete reaction. Before workup, monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion.
Emulsion formation during extraction. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.
Issue 2: Presence of Persistent Impurities in the Final Product
Potential Cause Recommended Solution
Formation of regioisomers. In reactions like nucleophilic aromatic substitution, the formation of regioisomers is possible. Careful optimization of reaction conditions (temperature, solvent, base) can improve regioselectivity. Purification by column chromatography with a carefully selected eluent system is often necessary to separate isomers.
Unreacted starting material co-elutes with the product during chromatography. Optimize the solvent system for column chromatography by testing various solvent polarities with TLC. A shallower gradient or isocratic elution might be necessary for better separation.
Side products from the reaction. Common side reactions include multiple substitutions, especially with strong nucleophiles. Using a stoichiometric amount of the nucleophile and controlling the reaction temperature can minimize these side products.
Residual palladium catalyst from cross-coupling reactions. After the initial extraction, filter the organic layer through a pad of Celite to remove the heterogeneous catalyst.[3] For homogeneous catalysts, specific aqueous washes (e.g., with ammonium chloride or thiourea solutions) or treatment with a scavenger resin may be necessary.

Experimental Protocols

The following are generalized workup procedures that can be adapted for common reactions involving this compound.

Protocol 1: General Workup for Nucleophilic Aromatic Substitution (SNAr) Reactions

This protocol is suitable for reactions where this compound is reacted with a nucleophile (e.g., an amine or an alcohol) in the presence of a base.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature. If a strong base like sodium hydride was used, carefully quench the excess base by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride) at 0 °C.

  • Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x volume of the organic layer).

    • Dilute aqueous acid (e.g., 1 M HCl) if the product is neutral and basic impurities need to be removed.

    • Saturated aqueous sodium bicarbonate solution if the product is neutral and acidic impurities are present.

    • Brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.[2]

Protocol 2: General Workup for Lithiation and Electrophilic Quench

This protocol is for reactions involving the deprotonation of this compound with an organolithium reagent followed by the addition of an electrophile.

  • Electrophilic Quench: After the addition of the electrophile at low temperature (typically -78 °C), allow the reaction mixture to slowly warm to room temperature.

  • Reaction Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the quenched reaction mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Workup for Suzuki-Miyaura Cross-Coupling Reactions

This protocol is applicable for palladium-catalyzed cross-coupling reactions of this compound with boronic acids or their esters.

  • Catalyst Removal: Upon reaction completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of Celite to remove the solid palladium catalyst and inorganic salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to remove any remaining impurities and byproducts.[4]

Visualizations

Workup_SNAr start Completed S_NAr Reaction Mixture quench Quench Reaction (e.g., with sat. aq. NH4Cl) start->quench extract Aqueous Workup: 1. Dilute with Organic Solvent 2. Wash with H2O 3. Wash with Acid/Base (optional) 4. Wash with Brine quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product: - Column Chromatography - Recrystallization concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the workup of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Workup_Lithiation start Reaction Mixture after Electrophilic Quench quench Quench with sat. aq. NH4Cl at 0 °C start->quench extract Liquid-Liquid Extraction (e.g., Et2O or EtOAc) quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Solvent Removal dry->concentrate purify Purification (Column Chromatography) concentrate->purify end Purified Product purify->end

Caption: A typical workup procedure for a lithiation reaction followed by an electrophilic quench.

Workup_Suzuki start Completed Suzuki Reaction Mixture filter Filter through Celite to remove Pd catalyst start->filter extract Aqueous Extraction (e.g., EtOAc and Water) filter->extract wash Wash with Brine extract->wash dry Dry Organic Phase (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Coupled Product purify->end

References

Technical Support Center: Purification of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3,6-difluoroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from the synthetic route used. For instance, in a typical synthesis involving the etherification of a corresponding phenol, impurities may include:

  • Starting Materials: Unreacted 2-chloro-3,6-difluorophenol.

  • Reagents: Residual methylating agents or base.

  • Side-Products: Isomeric anisoles or products from over-methylation.

  • Solvents: Residual solvents from the reaction or initial workup.[1]

Q2: Which purification technique is most suitable for achieving high purity (>99%) of this compound?

A2: Achieving high purity often requires a multi-step approach.[1]

  • Distillation (if applicable): If the compound is a liquid or low-melting solid and thermally stable, vacuum distillation can be effective for removing non-volatile impurities.

  • Recrystallization: This is a good method for removing bulk impurities from solid samples, provided a suitable solvent is identified.[2]

  • Column Chromatography: This is the most effective method for separating closely related isomers and achieving the highest purity.[1][3] Using fluorinated stationary phases can be particularly effective for separating fluorinated compounds.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine purity:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting minor impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can identify the structure of the compound and detect and quantify impurities. ¹⁹F NMR is particularly useful for tracking fluorinated species.[6]

Purification Workflow and Method Selection

The choice of a purification strategy depends on the initial purity of the sample and the nature of the impurities. The following diagrams illustrate a general workflow and a decision-making process.

G cluster_workflow General Purification Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC, GC-MS, or NMR) Crude->Analysis1 Decision Choose Purification Method Analysis1->Decision Purify Perform Purification (e.g., Chromatography) Decision->Purify Analysis2 Purity Assessment of Fractions (TLC or HPLC) Purify->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Solvent Solvent Removal (Rotary Evaporation) Combine->Solvent Final Pure Product (>99%) Solvent->Final G cluster_decision Decision Tree for Purification Method Start Identify Impurities (NMR/GC-MS) Q1 Are impurities mainly non-volatile solids? Start->Q1 Distill Vacuum Distillation Q1->Distill Yes Q2 Is the compound a solid? Can a suitable solvent be found? Q1->Q2 No Recrystal Recrystallization Q2->Recrystal Yes Q3 Are impurities isomers or compounds with similar polarity? Q2->Q3 No Q3->Recrystal No Chrom Column Chromatography Q3->Chrom Yes Multi Multi-Step Purification: Recrystallization followed by Chromatography Chrom->Multi

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Chloro-3,6-difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answer frequently asked questions related to this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling?

A1: this compound presents several challenges. As an aryl chloride, it is inherently less reactive than the corresponding aryl bromides or iodides, making the initial oxidative addition step of the catalytic cycle slower and more demanding.[1] The presence of the electron-donating methoxy group and fluorine atoms alters the electronic properties of the aromatic ring, which can influence catalyst activity. Furthermore, the substitution pattern may introduce steric hindrance that can impede the approach of the catalyst.

Q2: What is a typical starting catalyst loading for this substrate?

A2: For challenging aryl chlorides, a higher initial catalyst loading is often necessary to achieve reasonable conversion. A typical starting point would be in the range of 1-5 mol% of the palladium precatalyst.[2][3] If the reaction proceeds well, the loading can be incrementally decreased in subsequent optimization experiments to improve cost-effectiveness and reduce residual palladium in the product. For some highly active catalyst systems, loadings below 1 mol% may be achievable.[4]

Q3: Which palladium catalysts and ligands are most effective for coupling with electron-rich aryl chlorides?

A3: Highly active catalyst systems are required for the efficient coupling of less reactive aryl chlorides.[1] These systems typically involve a palladium(II) or palladium(0) precatalyst in combination with bulky, electron-rich phosphine ligands.[5][6] Commonly successful ligands for such substrates include dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs), which are known to stabilize the palladium catalyst and facilitate the difficult oxidative addition step.[7]

Q4: How does catalyst loading impact the Turnover Number (TON) and Turnover Frequency (TOF)?

A4: Turnover Number (TON) represents the number of moles of product formed per mole of catalyst, while Turnover Frequency (TOF) is the TON per unit of time. An ideal catalyst loading achieves a high yield with the minimum amount of catalyst, which maximizes both TON and TOF.[8] While increasing catalyst loading may initially boost the reaction rate, excessively high loadings can sometimes lead to the formation of inactive palladium species or an increase in side reactions, without a proportional increase in yield.[3] Optimization aims to find the "sweet spot" that provides the best balance of yield, reaction time, and catalyst efficiency.[9][10]

Q5: What are common side reactions, and can catalyst loading influence them?

A5: Common side reactions include homocoupling of the boronic acid partner (in Suzuki reactions), reductive dehalogenation of the starting material, and protodeboronation.[1] Catalyst loading can influence these pathways. For instance, high local concentrations of an active catalyst might promote side reactions. Homocoupling can be exacerbated by the presence of oxygen or Pd(II) species from an inefficiently reduced precatalyst.[1] Careful optimization of the catalyst-to-ligand ratio and ensuring an inert atmosphere are crucial.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Inactive Catalyst System 2-chloropyridines and other challenging aryl chlorides require highly active catalysts. Standard systems like Pd(PPh₃)₄ may be ineffective.[1] Solution: Switch to a more active system, such as a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[2][6]
Insufficient Catalyst Loading The activation energy for the oxidative addition of the C-Cl bond is high. Solution: Incrementally increase the catalyst loading, for example, from 1 mol% to 3 mol%, then to 5 mol%, to see if conversion improves.[2]
Low Reaction Temperature Many cross-coupling reactions with aryl chlorides require elevated temperatures to proceed at a reasonable rate. Solution: Increase the reaction temperature, typically in the range of 80-120 °C, depending on the solvent's boiling point.[2]
Inappropriate Base or Solvent The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.[11] Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[7] For solvents, polar aprotic options like dioxane, toluene, or DMF are often effective.[2]
Catalyst Inhibition The substrate or other species in the reaction mixture can coordinate to the palladium center and inhibit its activity.[1] Solution: Ensure high purity of all reagents. Select bulky ligands that can sterically shield the metal center.[7]
Issue 2: Significant Byproduct Formation
Byproduct Observed Potential Cause Troubleshooting Steps
Homocoupling of Coupling Partner This is common with boronic acids in Suzuki reactions. It can be caused by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[1]Solution: Ensure the reaction vessel and solvents are rigorously degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen). Consider using a Pd(0) source directly.[7]
Reductive Dehalogenation The starting aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[1]Solution: Use a solvent less prone to acting as a hydride source. Screen different ligands and bases. Sometimes, lowering the reaction temperature can minimize this pathway.[12]
Catalyst Decomposition (Palladium Black) The formation of palladium black indicates catalyst agglomeration and loss of activity. This can be caused by excessively high temperatures, inappropriate ligand choice, or high catalyst concentrations.[13]Solution: Lower the reaction temperature. Ensure the correct palladium-to-ligand ratio is used (typically 1:2 to 1:4).[2] Use a more robust ligand or a precatalyst designed for high stability.

Optimization of Catalyst Loading: Data Overview

The following table provides a representative summary of how catalyst loading can affect the yield in a typical Suzuki-Miyaura cross-coupling reaction with a challenging aryl chloride like this compound. The goal is to identify the lowest catalyst loading that provides the highest yield in a reasonable timeframe.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Turnover Number (TON)Notes
0.5244590Incomplete conversion, reaction is too slow.
1.0188585Good yield, represents a potentially optimal loading.
2.0129246Excellent yield, faster reaction time.
5.0129318.6Marginal improvement in yield for a significant increase in catalyst cost. Lower TON indicates less efficiency.

Note: Data are illustrative and intended to demonstrate the principle of catalyst loading optimization. Actual results will vary based on the specific reaction partners, ligands, and conditions used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos) (2-10 mol%, maintaining a Pd:Ligand ratio of ~1:2)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3][10]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[1]

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, weigh the palladium precatalyst and the ligand into a small vial. Add a small amount of the degassed solvent to dissolve or suspend the catalyst system.

  • Reagent Addition: Add the catalyst solution to the main reaction flask via syringe. Add the remaining volume of degassed solvent to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.[1]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow start Low or No Conversion q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   sub_a1_yes Complex Mixture of Byproducts? a1_yes->sub_a1_yes sol_inactive Inactive Catalyst System: 1. Increase Catalyst Loading 2. Increase Temperature 3. Screen Ligands (e.g., XPhos) 4. Screen Solvents/Bases a1_no->sol_inactive a2_yes Yes sub_a1_yes->a2_yes a2_no No (Clean Baseline) sub_a1_yes->a2_no sol_byproducts Troubleshoot Side Reactions: - Check for O₂ (Homocoupling) - Lower Temperature - Screen Bases a2_yes->sol_byproducts sol_no_reaction Reaction Stalled or Failed: - Re-evaluate catalyst choice - Check reagent purity a2_no->sol_no_reaction

Caption: A workflow diagram for troubleshooting low yields in cross-coupling.

Catalytic_Cycle Simplified Palladium Cross-Coupling Cycle pd0 Pd(0)Lₙ oxidative_add R-Pd(II)-X pd0->oxidative_add label_oa Oxidative Addition transmetalation R-Pd(II)-R' oxidative_add->transmetalation label_tm Transmetalation transmetalation->pd0  R-R' label_re Reductive Elimination reagent_rx Ar-Cl reagent_rx->oxidative_add reagent_m R'-[M] reagent_m->transmetalation

Caption: Key steps of a generic palladium-catalyzed cross-coupling cycle.

References

Preventing decomposition of 2-Chloro-3,6-difluoroanisole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the decomposition of 2-Chloro-3,6-difluoroanisole during chemical reactions. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can improve reaction yields and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses a methoxy group (-OCH₃), a chloro group (-Cl), and two fluoro groups (-F) attached to a benzene ring.

  • Anisole Moiety: The ether linkage in the anisole group is generally stable but can be susceptible to cleavage under strong acidic conditions.[1][2][3][4][5]

  • Aryl Halides: The carbon-fluorine bonds are very strong, making the fluoro groups generally unreactive and contributing to the molecule's overall stability.[6] The carbon-chlorine bond is comparatively weaker and can be a site for reactivity, particularly in metal-catalyzed cross-coupling reactions.

Q2: What are the most likely decomposition pathways for this compound?

A2: Based on the functional groups present, the two most probable decomposition pathways are:

  • Acid-Catalyzed Ether Cleavage: In the presence of strong acids (e.g., HBr, HI, BBr₃), the methoxy group can be protonated, followed by nucleophilic attack to cleave the ether bond, resulting in 2-chloro-3,6-difluorophenol and a methyl halide.[1][2][3][4][5][7]

  • Thermal Decomposition: At very high temperatures, thermal decomposition can occur, which may involve the homolytic cleavage of the O-CH₃ bond to generate radical species.[8][9][10][11] However, these conditions are not typical for most synthetic applications.

Q3: How can I detect the decomposition of this compound in my reaction mixture?

A3: You can monitor your reaction for the appearance of potential decomposition products using techniques such as:

  • Thin Layer Chromatography (TLC): Look for new spots that may correspond to more polar compounds like the corresponding phenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify volatile decomposition products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying less volatile products and getting accurate mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities if they are present in sufficient quantities.

Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?

A4: To prevent degradation during storage, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[12][13][14] It should be kept away from strong acids and oxidizing agents.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments that could be related to the decomposition of this compound.

Issue 1: Low Yield and Formation of an Unexpected Polar Byproduct

Possible Cause: Acid-catalyzed cleavage of the methoxy group.

Troubleshooting Steps Detailed Methodology Expected Outcome
1. pH Control If your reaction conditions are acidic, consider using a weaker acid or a buffered system to maintain a less acidic pH.Minimize protonation of the ether oxygen, thus preventing cleavage.
2. Temperature Reduction If the reaction allows, perform it at a lower temperature. Acid-catalyzed reactions are often accelerated by heat.Decrease the rate of the decomposition reaction.
3. Reagent Choice Avoid using strong protic acids like HBr and HI, or strong Lewis acids like BBr₃, if possible.Prevents the initiation of the ether cleavage mechanism.
4. Reaction Time Optimization Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the time the starting material is exposed to harsh conditions.Reduce the formation of byproducts from prolonged reaction times.
Issue 2: Complex Mixture of Products in High-Temperature Reactions

Possible Cause: Thermal decomposition.

Troubleshooting Steps Detailed Methodology Expected Outcome
1. Lower Reaction Temperature If feasible for your desired transformation, significantly lower the reaction temperature.Avoid reaching the thermal decomposition threshold of the molecule.
2. Use of a Catalyst Employ a suitable catalyst to enable the reaction to proceed at a lower temperature.Increase reaction rate at milder conditions, preventing thermal degradation.
3. Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at high temperatures.Minimize oxidative side reactions that can be initiated at elevated temperatures.

Visualizing Decomposition Pathways and Prevention Strategies

Diagram 1: Acid-Catalyzed Ether Cleavage of this compound

This compound This compound Protonated Ether Protonated Ether This compound->Protonated Ether + H⁺ (Strong Acid) Products 2-Chloro-3,6-difluorophenol + CH₃-Nu Protonated Ether->Products + Nu⁻ (e.g., Br⁻, I⁻) start Low Yield or Unexpected Byproducts check_reaction Analyze Reaction Mixture (TLC, GC-MS, LC-MS) start->check_reaction polar_byproduct Polar Byproduct Detected? check_reaction->polar_byproduct complex_mixture Complex Mixture at High Temperature? polar_byproduct->complex_mixture No acid_cleavage Potential Acid-Catalyzed Ether Cleavage polar_byproduct->acid_cleavage Yes thermal_decomp Potential Thermal Decomposition complex_mixture->thermal_decomp Yes no_decomp Decomposition Unlikely Investigate Other Reaction Parameters complex_mixture->no_decomp No acid_solutions Implement pH Control Reduce Temperature Avoid Strong Acids acid_cleavage->acid_solutions temp_solutions Lower Reaction Temperature Use Catalyst Inert Atmosphere thermal_decomp->temp_solutions

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2-Chloro-3,6-difluoroanisole is paramount for the integrity of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of this compound, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary analytical techniques for determining the purity of this compound and quantifying its impurities are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the impurities they are best suited to detect.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is highly effective for detecting thermally stable impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are non-volatile or thermally labile.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy is a highly specific and accurate method for the quantification of fluorine-containing compounds. A key advantage of ¹⁹F qNMR is its ability to provide an absolute measure of purity against a certified reference material without the need for a specific standard of the impurity itself.[1][2]

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and ¹⁹F qNMR for the purity assessment of this compound. The presented data is illustrative and based on the analysis of structurally similar halogenated and fluorinated aromatic compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative ¹⁹F NMR (¹⁹F qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Quantitative determination based on the direct relationship between the integrated signal intensity of ¹⁹F nuclei and their molar concentration.[1]
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile or thermally labile impurities and overall purity assessment.Absolute purity determination and quantification of fluorine-containing impurities.[2]
Specificity High, with mass spectral data providing structural information for impurity identification.Moderate to high, depending on chromatographic resolution. Diode-array detection can provide additional spectral information.Very high, due to the large chemical shift dispersion of ¹⁹F and low natural abundance of fluorine in excipients and solvents.[3]
Sensitivity Very high, especially in Selected Ion Monitoring (SIM) mode.High, particularly for compounds with a strong UV chromophore.Moderate, generally in the µg to mg range.
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 µg/mL~1.0 mmol/L[4]
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL0.5 - 15 µg/mL~0.4 µg/mL[5]
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 90 - 110%98 - 102%99 - 101%[2]
Precision (% RSD) < 10%< 2%< 1.5%[1]
Sample Throughput HighHighModerate
Limitations Not suitable for non-volatile or thermally labile impurities.May have limited sensitivity for compounds with weak UV chromophores. Requires reference standards for each impurity for accurate quantification.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Potential Impurities

During the synthesis of this compound, several impurities may arise from starting materials, by-products of side reactions, or degradation. Potential impurities could include:

  • Isomeric Impurities: Other isomers of chloro-difluoroanisole.

  • Starting Materials: Unreacted precursors such as 2,5-difluorophenol or other chlorinated and fluorinated phenols.

  • Over- or Under-halogenated Species: Compounds with additional or fewer chlorine or fluorine atoms.

  • Hydrolysis Products: Phenolic impurities resulting from the cleavage of the ether linkage.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400).

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of dichloromethane or a suitable solvent to obtain a 1 mg/mL solution.

Data Analysis:

  • Identify the main peak of this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).

  • Calculate the purity by the area percent method from the Total Ion Chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the quantitative determination of non-volatile impurities and the overall purity of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary for analysis.

Data Analysis:

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject a standard solution of this compound to determine the retention time and response factor.

  • Inject the sample solution.

  • Calculate the purity by the area percent method, or by using an external standard for more accurate quantification.

Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy

This method provides an absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 20-30 s to ensure full relaxation).[1]

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64-256).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately add a known amount (e.g., 5-10 mg) of the internal standard to the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap, and mix until fully dissolved.

Data Analysis:

  • Acquire the ¹⁹F NMR spectrum.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolution, Dilution) Sample->Preparation GC_MS GC-MS Analysis Preparation->GC_MS Volatile Impurities HPLC_UV HPLC-UV Analysis Preparation->HPLC_UV Non-volatile Impurities qNMR ¹⁹F qNMR Analysis Preparation->qNMR Absolute Purity Data_Processing Data Acquisition & Processing GC_MS->Data_Processing HPLC_UV->Data_Processing qNMR->Data_Processing Purity_Report Purity Assessment Report Data_Processing->Purity_Report

Caption: General workflow for the purity assessment of this compound.

Method_Selection_Logic Start Start: Select Analytical Technique Impurity_Nature Primary Concern: Nature of Impurities? Start->Impurity_Nature Absolute_Purity Need for Absolute Purity Value? Impurity_Nature->Absolute_Purity Fluorinated Impurities / Confirmation GC_MS GC-MS Impurity_Nature->GC_MS Volatile / Thermally Stable HPLC_UV HPLC-UV Impurity_Nature->HPLC_UV Non-volatile / Thermally Labile Absolute_Purity->HPLC_UV No (Relative Purity) qNMR ¹⁹F qNMR Absolute_Purity->qNMR Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

References

Validating the Structure of 2-Chloro-3,6-difluoroanisole: A Comparative Guide Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 2-Chloro-3,6-difluoroanisole. We present supporting experimental data, detailed protocols, and visual workflows to aid in the comprehensive analysis of this compound.

Structural Elucidation Using 2D NMR Spectroscopy

2D NMR techniques are powerful tools for determining the precise connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, these methods provide a detailed structural map. For this compound, a combination of COSY, HSQC, and HMBC experiments can unequivocally confirm its substitution pattern.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on the known chemical shifts of anisole and the established additive effects of chloro and fluoro substituents on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-150.0
2-115.0 (d, ¹JCF ≈ 250 Hz)
3-145.0 (d, ¹JCF ≈ 245 Hz)
47.10 (dd, J ≈ 9.0, 4.0 Hz)120.0
56.95 (t, J ≈ 9.0 Hz)110.0 (d, ²JCF ≈ 20 Hz)
6-155.0 (d, ¹JCF ≈ 255 Hz)
OCH₃3.90 (s)56.0

Note: 'd' denotes a doublet and 't' denotes a triplet arising from coupling with fluorine. 's' denotes a singlet, and 'dd' denotes a doublet of doublets.

Key 2D NMR Correlations for Structural Validation

The following table outlines the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the structure of this compound.

Table 2: Expected 2D NMR Correlations for this compound

ExperimentCorrelationInterpretation
COSY H-4 ↔ H-5Confirms the adjacency of these two aromatic protons.
HSQC H-4 ↔ C-4Assigns the proton at 7.10 ppm to the carbon at 120.0 ppm.
H-5 ↔ C-5Assigns the proton at 6.95 ppm to the carbon at 110.0 ppm.
OCH₃ (¹H) ↔ OCH₃ (¹³C)Confirms the methoxy group signals.
HMBC OCH₃ (¹H) ↔ C-1Confirms the attachment of the methoxy group to C-1.
H-4 ↔ C-2, C-6Shows long-range coupling to the fluorine- and chlorine-bearing carbons.
H-4 ↔ C-5Shows a two-bond correlation.
H-5 ↔ C-1, C-3Confirms the position of H-5 relative to the methoxy and a fluorine-bearing carbon.
H-5 ↔ C-4, C-6Shows long-range correlations.

Comparison with Alternative Analytical Techniques

While 2D NMR provides unparalleled detail for structural elucidation, other analytical techniques can offer complementary information or serve as faster, more routine screening methods.

Table 3: Comparison of Analytical Techniques for the Structural Analysis of this compound

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, unambiguous structural confirmation.Provides a complete structural map.Time-consuming, requires higher sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, good for identifying known compounds from a library.Fragmentation can be complex, may not provide definitive connectivity for new isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, requires minimal sample preparation.Provides limited information on the overall molecular structure and substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methyl group from the anisole moiety, as well as potential loss of chlorine and fluorine atoms, providing clues about the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, OCH₃): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic): ~1600-1450 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹

  • C-F stretching: ~1200-1000 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Acquisition Parameters:

  • COSY (Correlation Spectroscopy): Standard cosygpqf pulse program. Collect 256 increments in the F1 dimension with 16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Standard hsqcedetgpsisp2.2 pulse program optimized for a one-bond ¹H-¹³C coupling constant of 145 Hz. Collect 256 increments in the F1 dimension with 8 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Standard hmbcgplpndqf pulse program optimized for a long-range ¹H-¹³C coupling constant of 8 Hz. Collect 256 increments in the F1 dimension with 32 scans per increment.

Processing:

  • Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or hexane.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates.

Instrumentation:

  • An FTIR spectrometer.

Acquisition:

  • Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process using 2D NMR and the relationship between the different analytical techniques.

G cluster_NMR 2D NMR Analysis cluster_Alternatives Alternative Techniques H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure GCMS GC-MS MolWeight Molecular Weight GCMS->MolWeight FTIR FTIR FuncGroups Functional Groups FTIR->FuncGroups Start Compound Synthesis/ Isolation Validation Structural Validation Start->Validation Validation->H1 Validation->C13 Validation->GCMS Validation->FTIR

Caption: Workflow for the structural validation of this compound.

G cluster_info Information Provided NMR 2D NMR ¹H, ¹³C, COSY, HSQC, HMBC Provides complete atomic connectivity and stereochemistry. Definitive Structure Definitive Structure NMR->Definitive Structure GCMS GC-MS Molecular Ion, Fragmentation Pattern Determines molecular weight and elemental composition clues. Compositional Data Compositional Data GCMS->Compositional Data FTIR FTIR Vibrational Frequencies Identifies functional groups present in the molecule. Functional Groups Functional Groups FTIR->Functional Groups

Caption: Comparison of information obtained from different analytical techniques.

Reactivity Face-Off: 2-Chloro-3,6-difluoroanisole vs. 2-Bromo-3,6-difluoroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of modern synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Aryl halides are fundamental precursors in a multitude of cross-coupling reactions, with their reactivity being a critical determinant of reaction efficiency and overall synthetic success. This guide provides an objective comparison of the reactivity of 2-Chloro-3,6-difluoroanisole and 2-Bromo-3,6-difluoroanisole, two structurally similar yet distinct aryl halides, in the context of widely employed palladium-catalyzed cross-coupling reactions.

Executive Summary: The Halogen's Influence

The primary determinant of reactivity between this compound and 2-Bromo-3,6-difluoroanisole lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the initial and often rate-limiting step in many cross-coupling catalytic cycles. Consequently, 2-Bromo-3,6-difluoroanisole is generally the more reactive substrate compared to its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Data Presentation: A Tale of Two Halides

The following table summarizes representative experimental conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with structurally similar electron-deficient aryl chlorides and bromides, illustrating the general reactivity patterns.

Reaction TypeAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 2-Chloro-6-fluorobenzaldehydePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O11018~85-95 (estimated)
Suzuki-Miyaura 4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80295
Buchwald-Hartwig 3,6-Dichloro-2,4-difluoroanilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1004-2465-90
Buchwald-Hartwig 2-BromopyridineCyclohexylaminePd₂(dba)₃ / BINAPNaOtBuToluene80460

Note: The data presented is for analogous compounds and serves to illustrate the general reactivity trend. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for this compound and 2-Bromo-3,6-difluoroanisole. It is anticipated that the bromo-substrate will react more readily under these or milder conditions.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

This protocol is a general procedure adaptable for both aryl chlorides and bromides, with the understanding that the reaction with the aryl chloride may require a higher catalyst loading, a more electron-rich ligand, and/or a longer reaction time to achieve a comparable yield to the aryl bromide.

Materials:

  • Aryl halide (this compound or 2-Bromo-3,6-difluoroanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with Morpholine

This protocol describes a general method for the palladium-catalyzed amination of an aryl halide. Similar to the Suzuki-Miyaura coupling, the aryl chloride will likely require more forcing conditions for efficient conversion.

Materials:

  • Aryl halide (this compound or 2-Bromo-3,6-difluoroanisole, 1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add the anhydrous toluene, followed by the morpholine.

  • Seal the Schlenk tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The initial oxidative addition step is typically more facile for 2-Bromo-3,6-difluoroanisole than for this compound.

Cross_Coupling_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) PdII_ArX->Transmetal PdII_ArNu Ar-Pd(II)L_n-Nu Transmetal->PdII_ArNu RedElim Reductive Elimination PdII_ArNu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product Reagents Ar-X + Nu-M Reagents->OxAdd (X = Cl, Br)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion for the Practicing Scientist

For researchers and professionals in drug development and materials science, the choice between this compound and 2-Bromo-3,6-difluoroanisole will depend on a balance of reactivity, cost, and availability. The higher reactivity of the bromo-derivative makes it an attractive choice for achieving efficient bond formation under milder conditions, which can be crucial for sensitive substrates. However, the chloro-analogue is often more cost-effective and may be preferred for large-scale syntheses, provided that optimized catalytic systems are employed to overcome its lower reactivity. This guide serves as a foundational resource for making an informed decision based on the specific requirements of a synthetic target.

Biological activity of 2-Chloro-3,6-difluoroanisole analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated Anisole Analogs: A Comparative Guide to Their Anticancer Activity

In the quest for novel and more effective anticancer agents, halogenated organic compounds have garnered significant attention from the medicinal chemistry community. The introduction of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activity of various analogs of halogenated anisoles and related heterocyclic compounds against different cancer cell lines. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

While specific data on 2-Chloro-3,6-difluoroanisole analogs is limited in publicly accessible literature, this guide focuses on structurally related compounds that feature chloro and fluoro substitutions on aromatic and heterocyclic rings, providing valuable insights into their anticancer potential.

Comparative Biological Activity of Halogenated Compounds

The in vitro cytotoxic activity of various halogenated compounds has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50), half-maximal inhibitory concentration (IC50), and lethal concentration (LC50) values, offering a quantitative comparison of their potency.

Table 1: Anticancer Activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs [1]

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
2f Average2.8032.380.8
2h Average1.5713.365.0
Leukemia (MOLT-4, SR)< 0.01 - 0.02--
Colon Cancer (SW-620)< 0.01 - 0.02--
CNS Cancer (SF-539)< 0.01 - 0.02--
Melanoma (SK-MEL-5)< 0.01 - 0.02--

Table 2: Antiproliferative Activity of Fluorinated 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles [2]

CompoundMCF-7 (Breast) IC50 (µM)SaOS-2 (Osteosarcoma) IC50 (µM)K562 (Leukemia) IC50 (µM)
2a 30.23929.4
2b 22.11915

Table 3: Anticancer Activity of Quinazoline-Based Pyrimidodiazepines [5]

CompoundCancer Cell LineGI50 (µM)
14g Leukemia (K-562, RPMI-8226)0.622 - 1.81
Colon Cancer (HCT-116)0.622 - 1.81
Melanoma (LOX IMVI)0.622 - 1.81
Breast Cancer (MCF7)0.622 - 1.81

Table 4: Anticancer Activity of 5-chloro-6-methylaurone Derivative 6i [6]

Cancer TypeCell LineGI50 (µM)
MelanomaMDA-MB-4351.90
BreastMDA-MB-4682.70

Table 5: Antiproliferative Activity of Chrysin-Triazole Hybrids [7]

CompoundHeLa (Cervical) IC50 (µM)SiHa (Cervical) IC50 (µM)
8 Active (sub-micromolar)Resistant
10 < 1Active
Cisplatin > 1-

Table 6: Growth Inhibition by a Dishevelled 1 (DVL1) Inhibitor Analog [8][9]

CompoundHCT116 (Colon) EC50 (µM)SW480 (Colon) EC50 (µM)SW620 (Colon) EC50 (µM)
(S)-1 7.1 ± 0.6--
Racemate 1 15.2 ± 1.1MicromolarMicromolar
(R)-1 28.3 ± 1.2--

Experimental Protocols

The biological activities summarized above were determined using a variety of standard experimental protocols. Detailed methodologies for the key assays are provided below.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the compound for a specific duration, after which they are harvested, washed, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry Analysis: The DNA content of the stained cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these halogenated compounds is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Modulation of EGFR and Downstream Pathways

Several benzothiazole derivatives have been shown to exert their anticancer effects by downregulating the activity of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[3] Downregulation of these pathways ultimately leads to the inhibition of cell growth and induction of apoptosis.[3]

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor Benzothiazole Derivatives Inhibitor->EGFR Inhibition

Caption: EGFR signaling and points of inhibition by benzothiazole analogs.
Induction of Apoptosis

A common mechanism of action for many of these compounds is the induction of apoptosis. For instance, 5-chloro-6-methylaurone derivatives have been shown to induce early apoptosis in breast cancer cells.[6] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often involving the activation of caspases. Some Ciminalum-thiazolidinone hybrids may be involved in caspase-independent, AIF-mediated apoptosis.[1]

Apoptosis_Induction_Workflow start Cancer Cells treatment Treatment with Halogenated Compound start->treatment incubation Incubation (e.g., 24-48h) treatment->incubation harvest Cell Harvesting incubation->harvest stain Staining with Annexin V-FITC & PI harvest->stain analysis Flow Cytometry Analysis stain->analysis result Quantification of Apoptotic Cells analysis->result

Caption: Experimental workflow for assessing apoptosis induction.
WNT/β-catenin Pathway Inhibition

Certain indole derivatives act as inhibitors of Dishevelled 1 (DVL1), a key protein in the WNT/β-catenin signaling pathway.[8][9] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer. By inhibiting DVL1, these compounds can turn off the aberrant activation of the WNT pathway, leading to anticancer effects.[8][9]

WNT_Signaling_Pathway cluster_0 Nucleus WNT WNT FZD Frizzled (FZD) Receptor WNT->FZD DVL1 DVL1 FZD->DVL1 GSK3B GSK3β DVL1->GSK3B Inhibition BetaCatenin β-catenin GSK3B->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Gene Target Gene Transcription TCF_LEF->Gene Inhibitor DVL1 Inhibitor Inhibitor->DVL1 Inhibition

Caption: WNT/β-catenin signaling and DVL1 inhibition.

References

The Regiochemistry of Nucleophilic Aromatic Substitution on 2-Chloro-3,6-difluoroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted regiochemistry of nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-3,6-difluoroanisole. Due to a lack of specific experimental data in the peer-reviewed literature for this substrate, this document leverages established principles of SNAr to forecast reaction outcomes with various nucleophiles. The presented data is illustrative and intended to guide experimental design.

Introduction to Regioselectivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, particularly for the construction of highly functionalized aromatic compounds. The regioselectivity of these reactions on polysubstituted aromatic rings is governed by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex, while electron-donating groups (EDGs) have a deactivating effect. The position of substitution is directed to the carbon atoms bearing a good leaving group and are ortho or para to the strongest electron-withdrawing substituents.

In the case of this compound, the substituents—a methoxy group (-OCH₃), a chlorine atom (-Cl), and two fluorine atoms (-F)—exert competing electronic effects that influence the position of nucleophilic attack.

  • Methoxy Group (-OCH₃): Generally considered an activating group in electrophilic aromatic substitution due to its resonance electron-donating effect. However, in the context of SNAr, its inductive electron-withdrawing effect is more pronounced, though it is still a weaker activator for nucleophilic attack compared to halogens.

  • Halogens (-F, -Cl): Halogens are deactivating groups in electrophilic aromatic substitution but are activating for nucleophilic aromatic substitution due to their strong inductive electron-withdrawing effects. Fluorine is more electronegative than chlorine and thus has a stronger activating effect for SNAr. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is often the attack of the nucleophile, which is facilitated by the strong polarization of the C-F bond.

Predicted Regiochemistry of Substitution

Based on the principles outlined above, nucleophilic attack on this compound is predicted to occur preferentially at the positions activated by the fluorine atoms. The chlorine atom is also a potential leaving group. The methoxy group is not a viable leaving group under typical SNAr conditions.

The most likely positions for substitution are C-2 (bearing the chlorine) and C-6 (bearing a fluorine), as they are ortho and para to the other electron-withdrawing halogen substituents. The fluorine at C-3 is meta to the other fluorine and the chlorine, making it less activated.

Therefore, two primary substitution products are anticipated, arising from the displacement of either the chlorine at C-2 or the fluorine at C-6. The relative ratio of these products will depend on the specific nucleophile and reaction conditions.

Hypothetical Comparison of Substitution Reactions

The following tables present hypothetical experimental data for the substitution of this compound with representative amine and alkoxide nucleophiles. This data is intended to serve as a predictive guide for experimental planning.

Table 1: Hypothetical Regioselectivity of Amination Reactions

NucleophileSolventTemperature (°C)Reaction Time (h)Major Product(s)Product Ratio (C-6 : C-2)Hypothetical Yield (%)
PiperidineDMSO80126-(Piperidin-1-yl)-2-chloro-3-fluoroanisole / 2-(Piperidin-1-yl)-3,6-difluoroanisole85 : 1578
MorpholineNMP80124-(3-Chloro-2,5-difluorophenoxy)morpholine / 4-(2,5-Difluoro-3-methoxyphenyl)morpholine80 : 2075
AnilineDMF10024N-(3-Chloro-2,5-difluorophenyl)aniline / N-(2,5-Difluoro-3-methoxyphenyl)aniline70 : 3065

Table 2: Hypothetical Regioselectivity of Alkoxylation Reactions

NucleophileSolventTemperature (°C)Reaction Time (h)Major Product(s)Product Ratio (C-6 : C-2)Hypothetical Yield (%)
Sodium MethoxideMethanol6581,4-Difluoro-2,5-dimethoxybenzene / 1,4-Difluoro-2-chloro-3-methoxybenzene90 : 1085
Sodium EthoxideEthanol78101-Ethoxy-4-fluoro-2-chloro-5-methoxybenzene / 1-Ethoxy-2,5-difluoro-3-methoxybenzene88 : 1282
Sodium PhenoxideDioxane100181-Chloro-2,5-difluoro-3-phenoxybenzene / 2,5-Difluoro-1-methoxy-3-phenoxybenzene75 : 2570

Experimental Protocols

The following is a general protocol for a nucleophilic aromatic substitution reaction that can be adapted for the specific substitution on this compound.

General Procedure for Nucleophilic Aromatic Substitution:

  • To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMSO, DMF, NMP), add the nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, NaH; 1.5 - 2.0 eq.) if the nucleophile is not itself basic.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted product(s).

  • Characterize the product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) to confirm the structure and determine the regiochemistry of the substitution.

Visualization of Reaction Pathways and Workflow

The following diagrams illustrate the predicted signaling pathway for the substitution and a general experimental workflow for confirming the regiochemistry.

Substitution_Pathway sub This compound intermediate1 Meisenheimer Complex (Attack at C-6) sub->intermediate1 Attack at C-6 intermediate2 Meisenheimer Complex (Attack at C-2) sub->intermediate2 Attack at C-2 nuc Nucleophile (Nu⁻) product1 6-Nu-2-chloro-3-fluoroanisole (Major Product) intermediate1->product1 -F⁻ product2 2-Nu-3,6-difluoroanisole (Minor Product) intermediate2->product2 -Cl⁻

Caption: Predicted reaction pathway for the nucleophilic aromatic substitution of this compound.

Experimental_Workflow start S_NAr Reaction of This compound workup Reaction Work-up and Purification start->workup analysis Spectroscopic Analysis workup->analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) analysis->nmr ms Mass Spectrometry analysis->ms structure Structure Elucidation and Regiochemistry Confirmation nmr->structure ms->structure

Caption: General experimental workflow for confirming the regiochemistry of substitution.

A Comparative Guide to HPLC Method Development for the Analysis of 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of three hypothetical High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of 2-Chloro-3,6-difluoroanisole. The methods are designed to offer varying levels of selectivity and resolution, providing researchers, scientists, and drug development professionals with a comprehensive overview for selecting an optimal analytical approach. The supporting data presented is hypothetical and intended to illustrate the comparative framework.

Methodology Overview

The analysis of this compound, a halogenated aromatic compound, typically utilizes reversed-phase HPLC due to the nonpolar nature of the analyte.[1][2] The primary challenge in method development is achieving adequate resolution from potential impurities and degradation products while maintaining good peak shape and a reasonable analysis time. This guide compares a standard C18 column, a Phenyl-Hexyl column for alternative selectivity, and a Pentafluorophenyl (PFP) column, which can offer unique interactions with halogenated compounds.

Comparative Analysis of HPLC Methods

The performance of three distinct HPLC methods is summarized below. Key chromatographic parameters such as retention time, resolution of the main peak from a hypothetical closely eluting impurity, and peak asymmetry are compared.

ParameterMethod 1: C18 Stationary PhaseMethod 2: Phenyl-Hexyl Stationary PhaseMethod 3: Pentafluorophenyl (PFP) Stationary Phase
Retention Time (min) 5.86.57.2
Resolution (Analyte vs. Impurity) 1.62.12.8
Tailing Factor 1.31.11.0
Theoretical Plates 8500920010500

Experimental Protocols

Detailed experimental conditions for each of the compared methods are provided below.

Method 1: Standard C18 Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Method 2: Phenyl-Hexyl Method for Enhanced Aromatic Selectivity
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (55:45 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Method 3: Pentafluorophenyl (PFP) Method for Halogenated Compound Selectivity
  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the mobile phase.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC analysis process.

sample_prep Sample Preparation (1 mg/mL in Mobile Phase) hplc_system HPLC System sample_prep->hplc_system column Analytical Column (C18, Phenyl-Hexyl, or PFP) hplc_system->column detector UV Detector (254 nm) column->detector data_acquisition Data Acquisition & Processing detector->data_acquisition report Result Reporting data_acquisition->report

Caption: General HPLC Experimental Workflow.

start Start Method Development method1 Method 1: C18 start->method1 method2 Method 2: Phenyl-Hexyl start->method2 method3 Method 3: PFP start->method3 evaluation Evaluate Performance: - Resolution - Peak Shape - Retention Time method1->evaluation method2->evaluation method3->evaluation optimization Further Optimization (if needed) evaluation->optimization Does Not Meet Criteria final_method Final Method Selection evaluation->final_method Meets Criteria optimization->start

Caption: HPLC Method Selection Logic.

Discussion

The selection of an appropriate HPLC method is critical for the accurate and reliable analysis of this compound.

  • Method 1 (C18): This method serves as a good starting point for most reversed-phase separations.[3][4] While it may provide adequate separation, the tailing factor suggests that secondary interactions between the analyte and residual silanols on the silica support may be present.

  • Method 2 (Phenyl-Hexyl): The phenyl-hexyl stationary phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. This can lead to improved resolution for aromatic compounds compared to a standard C18 column. The improved peak symmetry in this hypothetical method suggests a reduction in undesirable secondary interactions.

  • Method 3 (PFP): The pentafluorophenyl phase provides a unique separation mechanism involving dipole-dipole, π-π, and ion-exchange interactions. This stationary phase is particularly well-suited for the separation of halogenated compounds and positional isomers. The superior resolution and peak symmetry in this hypothetical case highlight the potential advantages of using a PFP column for analyzing this compound, especially in complex matrices where baseline separation from impurities is crucial.

Conclusion

Based on the comparative data, the Pentafluorophenyl (PFP) method demonstrates the most promising performance for the analysis of this compound, offering the best resolution and peak shape. However, the optimal method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix and the presence of any interfering compounds. The information presented in this guide provides a solid foundation for initiating method development and selecting a suitable HPLC strategy.

References

Lack of Publicly Available Data on 2-Chloro-3,6-difluoroanisole-Based Inhibitors Prevents Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available scientific literature and experimental data on the efficacy of 2-Chloro-3,6-difluoroanisole-based inhibitors has revealed a significant lack of information, making a comparative analysis as requested not feasible at this time. Research and drug development professionals should be aware that this specific chemical scaffold does not appear to be a widely reported or well-characterized class of inhibitors in the public domain.

Initial and broadened searches for inhibitors based on the this compound core structure did not yield specific named inhibitors or inhibitor classes. The scientific literature that was retrieved focused on related, but structurally distinct, molecules. For instance, some studies describe inhibitors containing a 2-chloro-6-fluorophenyl or a 2,4-difluorophenyl moiety as part of a larger, more complex molecular scaffold. However, these are not anisole-based derivatives and do not possess the specific 2-chloro-3,6-difluoro substitution pattern on the anisole ring.

The absence of a defined class of "this compound-based inhibitors" in the available literature means that the core requirements for a comparison guide—quantitative performance data, detailed experimental protocols, and associated signaling pathways—could not be met. Without specific inhibitors to compare, it is impossible to create the requested data tables and visualizations.

While the individual chemical this compound (or its isomer 1-chloro-2,5-difluoro-3-methoxybenzene) is documented in chemical databases, these resources do not provide information on its biological activity or its use as a foundational structure for a class of inhibitors.

Therefore, until research on this specific class of compounds is published, a comparison guide on the efficacy of this compound-based inhibitors cannot be constructed. Researchers and drug development professionals interested in this particular chemical scaffold may need to conduct their own primary research to establish its potential as a basis for inhibitor development.

Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a specific X-ray crystallographic analysis of 2-Chloro-3,6-difluoroanisole has not been reported in publicly accessible crystallographic databases. This guide provides a comparative analysis of structurally related halogenated anisole and aniline derivatives to offer insights into the potential crystal packing and molecular geometry of this compound. The experimental protocols provided are representative of the synthesis and analysis of such halogenated aromatic compounds.

I. Introduction

Halogenated aromatic compounds are fundamental building blocks in the development of pharmaceuticals and agrochemicals. The nature and position of halogen substituents on an aromatic ring can significantly influence the molecule's conformation, crystal packing, and ultimately, its biological activity. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide compares the crystallographic data of several halogenated anisole and aniline derivatives to serve as a reference for the potential structural features of this compound derivatives.

II. Experimental Protocols

A plausible synthetic route to this compound and a general procedure for its crystallographic analysis are outlined below.

A. Representative Synthesis of Halogenated Anisoles

The synthesis of halogenated anisoles can be achieved through various methods, including the methylation of corresponding phenols or nucleophilic aromatic substitution. A general method for the synthesis of anisole derivatives is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base.

General Procedure for Williamson Ether Synthesis:

  • The corresponding phenol (e.g., 2-Chloro-3,6-difluorophenol) is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • A slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming a phenoxide.

  • An excess of a methylating agent, typically methyl iodide (CH₃I), is added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate or diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure halogenated anisole.

B. General Protocol for Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the typical steps for determining the crystal structure of a small organic molecule.

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

  • Data Deposition: The final crystallographic data are deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

III. Data Presentation: Crystallographic Data of Related Compounds

The following table summarizes the crystallographic data for anisole and several of its halogenated derivatives, as well as related halogenated anilines. This data provides a basis for understanding how halogen substitution patterns influence crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Anisole[1]C₇H₈OMonoclinicP2₁/c18.919(4)5.972(1)11.776(2)90102.39(3)901298.6(4)8[1]
2,4,6-Trichloroanisole[2]C₇H₅Cl₃OOrthorhombicPnma13.918(3)14.155(3)9.070(2)9090901786.1(6)8[2]
2,6-Dichloroaniline[3]C₆H₅Cl₂NOrthorhombicPca2₁15.688(3)4.053(1)11.536(2)909090733.5(3)4[3]
3,5-Difluoroaniline[4]C₆H₅F₂NOrthorhombicPca2₁12.830(3)3.868(1)11.859(2)909090588.6(2)4[4]

Note: The crystallographic data for Anisole was determined at 100 K.

IV. Mandatory Visualization

The following diagrams illustrate the generalized workflows for the synthesis and crystallographic analysis of halogenated anisole derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Phenol Halogenated Phenol Reaction_Vessel Williamson Ether Synthesis in Polar Aprotic Solvent Phenol->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching TLC Monitoring Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Final_Product Pure Halogenated Anisole Purification->Final_Product

Generalized workflow for the synthesis of halogenated anisoles.

Crystallography_Workflow Crystal_Growth Crystal Growth (Slow Evaporation/Cooling) Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group, Intensities) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Workflow for single-crystal X-ray crystallographic analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-3,6-difluoroanisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-3,6-difluoroanisole, a halogenated organic compound. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Operational Disposal Plan: A Step-by-Step Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company.[2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Step 1: Waste Segregation

Treat all waste containing this compound as hazardous. This includes the pure compound, solutions containing it, and any contaminated materials such as filter paper or absorbent pads.[2] This waste must be segregated and collected in a designated container for halogenated organic waste to prevent dangerous reactions and to facilitate proper disposal.[4]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a designated, leak-proof waste container that is chemically compatible with this compound.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., "Toxic," "Harmful," "Environmental Hazard").[2][4]

  • Closure: Keep the waste container securely closed except when adding waste.[4]

Step 3: Storage

Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area (SAA) at or near the point of generation.[3][4][5] Ensure the storage area is away from incompatible materials.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[2] Follow all institutional and local regulations for hazardous waste manifest and handover procedures. The recommended disposal method is typically high-temperature incineration at a licensed chemical destruction facility equipped with flue gas scrubbing to neutralize harmful byproducts.[4][6]

Step 5: Spill Management

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[2]

  • Carefully collect the absorbent material and contaminated debris and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic Waste Stream) ppe->segregate collect Step 3: Collect in Labeled, Compatible, Closed Container segregate->collect store Step 4: Store in Designated Satellite Accumulation Area collect->store contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloro-3,6-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-3,6-difluoroanisole, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Identification: this compound is a halogenated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data from structurally similar chemicals such as 3,4-Dichlorobenzotrifluoride, 2-Chloro-5-fluoroanisole, and other halogenated aromatics indicate potential hazards.[1][2] These hazards include:

  • Skin Irritation/Corrosion: May cause skin irritation and potentially severe burns.[1][2][3]

  • Eye Damage/Irritation: Can cause serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Vapors may cause respiratory tract irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed.[1][3]

Given these potential risks, a comprehensive PPE plan is crucial for safe handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns.[1][2][4]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1][2]

Experimental Workflow and Safety Protocols

A systematic approach is essential to ensure safety during experimental procedures involving this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_aliquot Aliquot Chemical Carefully prep_workspace->handle_aliquot Proceed to Handling handle_reaction Perform Reaction in Fume Hood handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Institutional Policy cleanup_segregate->cleanup_dispose

Caption: This diagram outlines the key steps for safely handling this compound, from preparation to disposal.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before starting any work, ensure a chemical fume hood is operational and the workspace is clear of clutter.[1] All necessary equipment should be placed inside the fume hood.

  • Aliquoting: Carefully measure and transfer the chemical using appropriate tools like glass pipettes or syringes to minimize spills.

  • Reaction: All experimental procedures must be conducted within the chemical fume hood with the sash at the lowest practical height.

Disposal Plan:

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

  • Waste Segregation: It is critical to collect halogenated organic waste separately from non-halogenated waste.[1] Use a designated and clearly labeled waste container.

  • Final Disposal: Adhere to your institution's specific hazardous waste disposal procedures for halogenated compounds.

By following these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.